Technical Documentation Center

4,5-Difluoro-2-methoxycinnamic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Difluoro-2-methoxycinnamic acid
  • CAS: 886499-69-0

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxycinnamic Acid For Researchers, Scientists, and Drug Development Professionals Substituted cinnamic acids are a critical class of compounds, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Substituted cinnamic acids are a critical class of compounds, serving as precursors and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, 4,5-Difluoro-2-methoxycinnamic acid, combines the structural features of a cinnamic acid backbone with the electronic influence of two fluorine atoms and a methoxy group on the aromatic ring, making it a valuable building block for novel therapeutic agents and functional materials.

This guide provides a comprehensive, field-proven pathway for the synthesis of 4,5-Difluoro-2-methoxycinnamic acid. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy. The presented pathway is designed for reliability and scalability, proceeding through two primary stages: the formylation of a commercially available precursor to yield a key benzaldehyde intermediate, followed by a robust condensation reaction to construct the target cinnamic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a straightforward and efficient synthetic plan. The target molecule can be disconnected at the alkene bond, pointing to a condensation reaction between an activated methylene compound and a substituted benzaldehyde. This strategy identifies 4,5-Difluoro-2-methoxybenzaldehyde as the key intermediate. This aldehyde, in turn, can be synthesized from the corresponding electron-rich arene, 1,2-difluoro-4-methoxybenzene, via a formylation reaction.

G Target 4,5-Difluoro-2-methoxycinnamic acid Disconnect1 C=C Bond Formation (Knoevenagel Condensation) Target->Disconnect1 Intermediate 4,5-Difluoro-2-methoxybenzaldehyde Disconnect1->Intermediate MalonicAcid Malonic Acid Disconnect1->MalonicAcid Disconnect2 C-C Bond Formation (Vilsmeier-Haack Formylation) Intermediate->Disconnect2 Precursor 1,2-Difluoro-4-methoxybenzene Disconnect2->Precursor FormylSource Formylating Agent (e.g., DMF/POCl₃) Disconnect2->FormylSource

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Precursor: 4,5-Difluoro-2-methoxybenzaldehyde

The crucial first step is the efficient synthesis of the aldehyde intermediate. While several formylation methods exist, the Vilsmeier-Haack reaction is particularly well-suited for electron-rich aromatic systems like 1,2-difluoro-4-methoxybenzene.[2]

Strategic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3] This reagent is a potent formylating agent capable of reacting with activated arenes.[2] This method is chosen for its high efficiency, use of readily available reagents, and generally good regioselectivity on substituted benzenes. The electron-donating methoxy group in the precursor directs the electrophilic substitution to the ortho and para positions, with the formyl group being introduced at the sterically accessible position adjacent to the methoxy group.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the synthesis of 4,5-Difluoro-2-methoxybenzaldehyde from 1,2-difluoro-4-methoxybenzene.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1,2-Difluoro-4-methoxybenzene144.115.00 g34.71.0
Phosphorus oxychloride (POCl₃)153.336.36 g (3.9 mL)41.61.2
N,N-Dimethylformamide (DMF)73.0925 mL-Solvent
Dichloromethane (DCM)84.9350 mL-Solvent
Saturated NaHCO₃ solution-~100 mL-Quench
Deionized Water18.02~100 mL-Wash
Brine-~50 mL-Wash
Anhydrous MgSO₄120.37~5 g-Drying

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (25 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (3.9 mL) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Aromatic Substrate Addition: Dissolve 1,2-difluoro-4-methoxybenzene (5.00 g) in dichloromethane (25 mL) and add it to the dropping funnel.

  • Add the substrate solution dropwise to the Vilsmeier reagent slurry at 0 °C over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 150 g of crushed ice in a beaker with vigorous stirring.

  • Once the ice has melted, basify the aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4,5-Difluoro-2-methoxybenzaldehyde as a solid.[4][5]

Part 2: Synthesis of 4,5-Difluoro-2-methoxycinnamic acid

The final step involves forming the α,β-unsaturated carboxylic acid via a condensation reaction. The Knoevenagel condensation, particularly the Doebner modification, is a highly effective and classic method for this transformation.[6][7]

Strategic Rationale: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (e.g., malonic acid).[8] The Doebner modification specifically employs malonic acid in the presence of a basic solvent like pyridine, often with a catalytic amount of a stronger base such as piperidine.[9] This method is advantageous because the initial condensation product, an α,β-unsaturated dicarboxylic acid, readily undergoes decarboxylation under the reaction conditions to yield the desired cinnamic acid derivative.[6] This one-pot condensation-decarboxylation sequence is efficient and avoids the need to isolate the intermediate.[10] Greener alternatives using benign amines or ammonium salts as catalysts have also been developed.[11]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol details the synthesis of the target cinnamic acid from the previously synthesized aldehyde.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4,5-Difluoro-2-methoxybenzaldehyde172.144.00 g23.21.0
Malonic Acid104.062.90 g27.91.2
Pyridine79.1020 mL-Solvent/Base
Piperidine85.150.2 mL~2.0Catalyst
6M Hydrochloric Acid (HCl)-~50 mL-Acidification
Deionized Water18.02~100 mL-Wash

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-Difluoro-2-methoxybenzaldehyde (4.00 g) and malonic acid (2.90 g).

  • Add pyridine (20 mL) to dissolve the solids, followed by the addition of piperidine (0.2 mL) as a catalyst.[12]

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 3-5 hours. The progress can be monitored by observing the cessation of CO₂ evolution and by TLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (25 mL). This will neutralize the pyridine and precipitate the crude cinnamic acid product.

  • Isolation: Stir the acidic slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Overall Synthesis and Experimental Workflow

The complete process from commercially available starting materials to the final purified product is a streamlined and efficient pathway.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cinnamic Acid Formation Precursor 1,2-Difluoro-4- methoxybenzene Reagent1 POCl₃, DMF 0 °C -> Reflux Precursor->Reagent1 Intermediate 4,5-Difluoro-2- methoxybenzaldehyde Reagent1->Intermediate Workup1 1. Ice Water Quench 2. NaHCO₃ Hydrolysis 3. DCM Extraction 4. Purification Intermediate->Workup1 Aldehyde 4,5-Difluoro-2- methoxybenzaldehyde Reagent2 Malonic Acid Pyridine, Piperidine Reflux Aldehyde->Reagent2 Target 4,5-Difluoro-2- methoxycinnamic acid Reagent2->Target Workup2 1. Acidic Quench (HCl/Ice) 2. Filtration 3. Water Wash 4. Recrystallization Target->Workup2

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for 4,5-Difluoro-2-methoxycinnamic acid. The pathway leverages a Vilsmeier-Haack reaction for the key aldehyde synthesis followed by a Knoevenagel-Doebner condensation to construct the final product. The chosen methods are well-established, use readily available reagents, and are amenable to scale-up. The detailed protocols and strategic justifications provided herein serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the reliable production of this versatile fluorinated building block.

References

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Sari, Y., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan J. Chem., 13(2), 856-861. Available from: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • Jain, S.K. (2008). Knoevenagel Condensation. In: Name Reactions in Organic Chemistry. Cambridge University Press. Available from: [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1982). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 59(2), 147. Available from: [Link]

  • CSIR-NCL Library, Pune. Cinnamic acid derivatives via heck reaction in an aqueous-biphasic catalytic system with easy catalyst-product separation. Available from: [Link]

  • Jagtap, S.V., & Deshpande, R.M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(18), 10321-10325. Available from: [Link]

  • Vande Velde, C. M. L., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 11(1), 13-20. Available from: [Link]

  • Jassbi, A. R., et al. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Advanced biomedical research, 6, 11. Available from: [Link]

  • Nandre, J. N., & Shankarwar, S. G. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98. Available from: [Link]

  • The Chemist's Cookbook. (2022, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. Available from: [Link]

  • Chem-Station Int. Ed. (2014). Knoevenagel Condensation. Available from: [Link]

  • Royal Society of Chemistry. (2017). A pyridine free Knoevenagel condensation for synthesis of cinnamic acids. New J. Chem., 41, 1073-1079. Available from: [Link]

  • Fauconnier, G., et al. (2019). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 7, 71. Available from: [Link]

  • Scite. ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. Available from: [Link]

  • Jagtap, S., & Deshpande, R. (2016). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Available from: [Link]

  • Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • ResearchGate. Purification of Cinnamic Acid and Aporphine Alkaloids from Enicosanthellum pulchrum Twig Extract and their Biological Activities. (2019). Available from: [Link]

  • PubMed. Preconcentration of Cinnamic Acid Derivatives in Traditional Chinese Medicines by an Effective Dispersive Liquid-Liquid Microextraction Based on a Hydrophobic Deep Eutectic Solvent. (2024). Available from: [Link]

  • Rathi, N. and Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. Available from: [Link]

  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Available from: [Link]

  • Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2025). Available from: [Link]

  • Sciencemadness Discussion Board. Vilsmeier–Haack reaction. (2009). Available from: [Link]

  • Collins, R. C., et al. (2017). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available from: [Link]

  • The Journal of Organic Chemistry. β-Formyl-BODIPYs from the Vilsmeier−Haack Reaction. Available from: [Link]

  • PubChem. 4,5-difluoro-2-methoxybenzaldehyde. Available from: [Link]

  • Google Patents. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Organic Syntheses. m-METHOXYBENZALDEHYDE. (1949). Available from: [Link]

  • MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (2021). Available from: [Link]

  • Thai Journals Online (ThaiJO). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. (2023). Available from: [Link]

  • Murakami, Y., et al. (1988). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 27(8), 1855. Available from: [Link]

  • Google Patents. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Catalysis Eprints database. Vapor phase oxidation of 4-fluorotoluene over vanadia–titania catalyst. Available from: [Link]

Sources

Exploratory

4,5-Difluoro-2-methoxycinnamic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4,5-Difluoro-2-methoxycinnamic Acid in Organic Solvents Introduction The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4,5-Difluoro-2-methoxycinnamic Acid in Organic Solvents

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From reaction chemistry and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth framework for determining the solubility of 4,5-Difluoro-2-methoxycinnamic acid in organic solvents.

Given the limited availability of public data for this specific molecule, this whitepaper adopts the perspective of a practical, field-proven guide. It moves beyond a simple recitation of data to equip the researcher with the foundational principles, detailed experimental protocols, and robust analytical methodologies required to generate reliable solubility data in-house. We will explore the structural attributes of 4,5-Difluoro-2-methoxycinnamic acid to predict its solubility behavior, outline the gold-standard isothermal shake-flask method for experimental determination, and detail the analytical techniques for accurate quantification.

Physicochemical Profile and Solubility Predictions

The molecular structure of a compound is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

4,5-Difluoro-2-methoxycinnamic acid possesses several key functional groups that influence its solubility:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Aromatic Ring with Fluoro Groups (-F): The fluorination of the benzene ring increases its electron-withdrawing character and can alter its polarity and intermolecular interactions.

  • Methoxy Group (-OCH₃): This group adds to the molecule's polarity and can act as a hydrogen bond acceptor.

Based on this structure, we can predict that 4,5-Difluoro-2-methoxycinnamic acid will exhibit poor solubility in non-polar solvents like hexane and progressively higher solubility in more polar organic solvents. The ability of a solvent to engage in hydrogen bonding is expected to be a significant factor.

G cluster_solute 4,5-Difluoro-2-methoxycinnamic Acid cluster_solvents Organic Solvents Solute Features: - Carboxylic Acid (H-bond donor/acceptor) - Methoxy Group (H-bond acceptor) - Fluoro Groups (Polar) - Aromatic Ring Protic Polar Protic (e.g., Methanol, Ethanol) Can donate & accept H-bonds Solute->Protic High Predicted Solubility (Strong H-bonding) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Can accept H-bonds Solute->Aprotic Moderate to High Predicted Solubility (H-bond acceptance) Nonpolar Non-Polar (e.g., Hexane, Toluene) Weak van der Waals forces Solute->Nonpolar Low Predicted Solubility (Polarity Mismatch)

Caption: Predicted solubility based on structural features.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid 4,5-Difluoro-2-methoxycinnamic acid to a series of vials, each containing a known volume of a selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane). "Excess" is critical to ensure a solid phase remains at equilibrium.[3]

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[3] The temperature should be precisely controlled as solubility is temperature-dependent.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step must be performed carefully to avoid transferring any solid particles.

  • Sampling and Dilution: Carefully pipette a precise volume of the clear, saturated supernatant. Dilute this sample with a known volume of the same solvent to bring the concentration into the linear range of the chosen analytical method.

G start Start prep 1. Preparation Add excess solid to known volume of solvent start->prep equil 2. Equilibration Shake at constant temperature (24-72 hours) prep->equil separate 3. Phase Separation Centrifuge or filter to remove excess solid equil->separate sample 4. Sampling & Dilution Take known volume of saturated supernatant and dilute for analysis separate->sample quantify 5. Quantification Analyze concentration via HPLC or UV-Vis sample->quantify end End Calculate Solubility quantify->end

Caption: Workflow for the isothermal shake-flask method.

Quantitative Analysis of Dissolved Solute

Accurate quantification of the dissolved 4,5-Difluoro-2-methoxycinnamic acid in the saturated solution is crucial. Due to the conjugated system present in cinnamic acid derivatives, UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are highly suitable methods.[4][5]

Method 1: UV-Vis Spectrophotometry

This technique is rapid and effective for compounds with a strong chromophore.

Protocol:

  • Determine λmax: Prepare a dilute solution of 4,5-Difluoro-2-methoxycinnamic acid in the solvent of interest. Scan the absorbance over a range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). Cinnamic acids typically have a strong absorbance between 270 nm and 292 nm.[6]

  • Prepare Standard Solutions: Create a series of standard solutions of the compound with known concentrations in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear, and the regression equation (y = mx + c) will be used for quantification.

  • Analyze Sample: Measure the absorbance of the diluted saturated solution. Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful for complex mixtures or when greater sensitivity is required.

Protocol:

  • Method Development: A reversed-phase HPLC method is generally suitable. A good starting point would be:

    • Column: C18, 5 µm particle size.

    • Mobile Phase: A mixture of an acidified aqueous phase (e.g., 0.1% acetic or formic acid in water) and an organic modifier like acetonitrile or methanol. A common starting mobile phase for cinnamic acid derivatives is a mix of acetonitrile, methanol, and acidified water.[6][7]

    • Detection: UV detection at the λmax determined previously (e.g., ~270 nm).[8]

    • Flow Rate: 1.0 mL/min.

  • Prepare Standard Solutions: As with the UV-Vis method, prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot peak area versus concentration to create a linear calibration curve.

  • Analyze Sample: Inject the diluted saturated solution into the HPLC system.

  • Calculate Solubility: Identify the peak for 4,5-Difluoro-2-methoxycinnamic acid by its retention time. Use the peak area and the calibration curve's regression equation to calculate the concentration in the diluted sample. Apply the dilution factor to find the final solubility value.

Data Presentation and Safety

Summarizing Solubility Data

All experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Organic SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane0.125
Toluene2.425
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Ethanol5.225
Methanol6.625
DMSO7.225
Safety Precautions

As a Senior Application Scientist, safety is the foremost priority in any experimental protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 4,5-Difluoro-2-methoxycinnamic acid and organic solvents.

  • Ventilation: All work with organic solvents should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound is not widely available, related cinnamic acid derivatives are known to cause skin and eye irritation.[9] Handle the compound with care, avoiding skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Sources

Foundational

Biological Activity of Fluorinated Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary Fluorinated cinnamic acid derivatives (FCADs) have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. By merging the reactive dynamics of an α,β-unsaturated carbonyl sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cinnamic acid derivatives (FCADs) have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. By merging the reactive dynamics of an α,β-unsaturated carbonyl system with the unique physicochemical properties of fluorine, these compounds exhibit potent biological activities ranging from the eradication of multidrug-resistant biofilms to the targeted induction of apoptosis in oncology models. This whitepaper provides an in-depth mechanistic analysis, structural optimization strategies, and self-validating experimental protocols for researchers developing FCAD-based therapeutics.

Chemical Rationale: The Fluorine Effect & Michael Acceptor Dynamics

The strategic incorporation of fluorine atoms onto the phenyl ring of cinnamic acid fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, understanding the causality behind this structural choice is critical for rational drug design:

  • Electronic Modulation & Electrophilicity: Fluorine's extreme electronegativity withdraws electron density from the aromatic system via inductive effects. This electron withdrawal significantly enhances the electrophilicity of the adjacent α,β-unsaturated carbonyl (acrylic acid moiety). Consequently, the molecule becomes a highly reactive Michael acceptor, capable of forming stable, irreversible covalent bonds with nucleophilic residues (such as cysteine thiols) within the active sites of target enzymes[1].

  • Pharmacokinetic Enhancement: Fluorination increases the overall lipophilicity of the scaffold. This directly correlates with enhanced membrane permeability, allowing the molecule to penetrate the rigid cell walls of microbial pathogens and improving intracellular accumulation in eukaryotic cancer models[2].

Antimicrobial and Antibiofilm Efficacy

The rising clinical threat of ESKAPE pathogens necessitates the development of novel antimicrobial agents. Recent empirical data highlights the profound efficacy of combining halogenated cinnamoyl scaffolds with natural terpenes. For instance, 2 bearing a 2-fluoro cinnamic acid moiety (designated as MF1) exhibit selective, potent activity against Enterococcus faecium while simultaneously disrupting biofilm architecture[2].

Quantitative Antimicrobial Data

The table below summarizes the comparative efficacy of structural modifications on the cinnamic acid scaffold against critical pathogens:

CompoundStructural ModificationTarget PathogenMinimum Inhibitory Concentration (MIC)Biofilm Reduction
Menthol (Control) NoneE. faecium> 512 mg/LN/A
MF1 2-fluoro cinnamic acid esterE. faecium8 – 64 mg/L50% (S. aureus), 20% (P. aeruginosa)
MCl2 2-chloro cinnamic acid esterA. baumannii128 mg/L40% (A. baumannii)
Protocol 1: Standardized Broth Microdilution & Biofilm Inhibition Assay

To accurately quantify the antimicrobial efficacy of FCADs, the following self-validating workflow must be strictly adhered to:

  • Stock Preparation: Dissolve the synthesized FCAD in anhydrous DMSO to a concentration of 10 mg/L (w/v) immediately prior to the assay. Causality: Fresh preparation prevents the spontaneous aqueous hydrolysis of ester or amide linkages, ensuring the active pharmacophore remains fully intact during the assay.

  • Serial Dilution: Perform serial dilutions (ranging from 512 to 8 mg/L) in 96-well microtiter plates following EUCAST guidelines. Causality: Utilizing standardized Mueller-Hinton broth guarantees reproducibility across independent laboratory setups.

  • Inoculation: Introduce a standardized bacterial suspension (e.g., E. faecium at 5×105 CFU/mL) into each well.

  • Self-Validation Controls: It is critical to include a vehicle control (DMSO only) and a positive growth control. Causality: This internal validation ensures that the solvent concentration (<1% v/v) does not induce baseline cytotoxicity, confirming that any observed MIC is strictly and causally linked to the FCAD itself.

  • Readout: Incubate for 24 h at 37°C and determine the MIC via optical density (OD600) measurements.

Anticancer Mechanisms & Signal Transduction Modulation

Beyond infectious diseases, FCADs serve as potent modulators of eukaryotic cell signaling. The primary mechanism of action involves the 1[1].

By acting as electrophilic Michael acceptors, these derivatives covalently bind to critical kinases. This interaction suppresses the NF-κB signaling pathway—a key regulator of inflammation and tumor survival—leading to the downregulation of anti-apoptotic Bcl-2 proteins. Consequently, this triggers the caspase cascade, culminating in programmed cell death[1].

Pathway FCAD Fluorinated Cinnamic Acid Derivatives Michael Michael Acceptor Covalent Binding FCAD->Michael Target Target Kinases & Enzymes Michael->Target Electrophilic Attack NFkB NF-κB Pathway Inhibition Target->NFkB Suppresses MAPK MAPK Pathway Modulation Target->MAPK Alters Signaling Bcl2 Bcl-2 Protein Downregulation NFkB->Bcl2 CellCycle Cell Cycle Arrest MAPK->CellCycle Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Fig 1. Signal transduction modulation by FCADs leading to apoptosis and cell cycle arrest.

Synthetic Workflows & Structural Optimization

The synthesis of FCADs typically follows a convergent route. The choice of coupling reagents is dictated by the steric and electronic nature of the substrate.

For robust, unhindered alcohols (e.g., menthol), activation via thionyl chloride (SOCl 2​ ) is highly efficient and scalable[2]. However, for complex, acid-sensitive substrates, milder conditions are mandatory. For example, during the3, acylation with fluorinated cinnamic acid derivatives is achieved using EDC·HCl and DMAP in anhydrous dichloromethane (DCM)[3]. Causality: The EDC/DMAP system facilitates acyl transfer without generating highly acidic byproducts (like HCl), thereby preventing the degradation of delicate polycyclic frameworks.

Workflow Start Fluorinated Cinnamic Acid Act Activation (SOCl2 or EDC) Start->Act Reflux Inter Activated Intermediate Act->Inter Evaporate Couple Coupling (+ Menthol/TEA) Inter->Couple 0°C to RT Prod FCAD Ester Product Couple->Prod Quench & Extract

Fig 2. Convergent synthetic workflow for the esterification of fluorinated cinnamic acids.

Protocol 2: General Synthesis of Menthol-Based Fluorinated Cinnamates
  • Acyl Chloride Formation: Reflux the fluorinated cinnamic acid (1 eq) in SOCl 2​ (excess) for 1.5 h. Causality: SOCl 2​ acts as both reactant and solvent, driving the equilibrium toward the highly reactive acyl chloride intermediate[2].

  • Solvent Evaporation: Evaporate the reaction mixture under reduced pressure and redissolve the residue in anhydrous CH 2​ Cl 2​ . Causality: Removing unreacted SOCl 2​ prevents unwanted side reactions and excessive HCl generation in the subsequent coupling step.

  • Esterification: Add menthol (1 eq) dissolved in CH 2​ Cl 2​ and Triethylamine (TEA) (2 eq) at 0 °C. Stir for 24 h at room temperature. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and protect the newly formed ester bond.

  • Self-Validation & Workup: Monitor reaction progression via Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting acid. Quench the reaction with 1 M HCl, extract with CH 2​ Cl 2​ , and dry over MgSO 4​ . Validate the final molecular structure using 1 H and 13 C NMR spectroscopy, specifically confirming the presence of the ester carbonyl carbon (~166 ppm) and the preservation of the fluorinated aromatic signals[2].

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the fluorine atom dictates the biological outcome. A 2-fluoro substitution (ortho-position) often yields superior antimicrobial profiles due to optimal steric alignment within bacterial enzyme pockets (e.g., protein 7X5N in E. faecium)[2]. Conversely, a 2,5-difluoro substitution pattern is frequently utilized in anticancer drug design, as the dual electron-withdrawing groups maximize the electrophilicity of the Michael acceptor, enhancing covalent kinase inhibition[1].

Conclusion

Fluorinated cinnamic acid derivatives offer a highly tunable, biologically privileged scaffold. By understanding the causality between fluorine-induced electronic modulation and Michael acceptor reactivity, researchers can rationally design highly potent antimicrobial and anticancer agents. Strict adherence to self-validating synthetic and biological protocols ensures that the observed efficacy is robust, reproducible, and ready for advanced preclinical evaluation.

References

  • Source: nih.
  • Source: benchchem.
  • Source: uni-konstanz.

Sources

Exploratory

The Discovery and Synthesis of Novel Cinnamic Acid Compounds: A Technical Guide for Drug Development Professionals

Abstract Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a compelling class of molecules in the field of drug discovery.[1][2][3] Possessing a versatile chemical scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a compelling class of molecules in the field of drug discovery.[1][2][3] Possessing a versatile chemical scaffold, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel cinnamic acid compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of medicinal chemistry. The guide will delve into established and modern synthetic methodologies, explore the diverse pharmacological landscape of these compounds, and provide detailed experimental protocols and data interpretation strategies.

Introduction: The Enduring Promise of the Cinnamic Acid Scaffold

Cinnamic acid and its analogues are widely distributed in the plant kingdom, found in fruits, vegetables, and flowers.[2][7] Their inherent low toxicity and diverse bioactivities make them attractive starting points for the development of new therapeutic agents.[5][8] The core structure of cinnamic acid features a phenyl ring attached to an acrylic acid moiety, offering multiple sites for chemical modification to enhance potency and selectivity.[1][9] The exploration of this chemical space has led to the identification of numerous derivatives with significant therapeutic potential.[1][7][10][11]

The growing challenge of drug-resistant microbial strains has intensified the search for new antimicrobial agents, and cinnamic acid derivatives have shown promise in this area.[10][11] Furthermore, their ability to scavenge free radicals and modulate inflammatory pathways positions them as valuable candidates for addressing diseases rooted in oxidative stress and inflammation.[8][12][13] In oncology, various cinnamic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest.[1][3][9][14][15]

This guide will provide a structured exploration of the synthesis and evaluation of these compounds, emphasizing the rationale behind experimental design and the importance of robust analytical techniques for characterization.

Synthetic Strategies for Novel Cinnamic Acid Derivatives

The synthesis of cinnamic acid and its derivatives can be achieved through several established and modern organic reactions. The choice of method often depends on the desired substitution pattern, yield, and environmental considerations.

Classical Condensation Reactions

2.1.1. Perkin Reaction

The Perkin reaction is a cornerstone method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid.[16][17][18][19] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[16][18]

Mechanism of the Perkin Reaction:

The reaction proceeds through the formation of an enolate from the acid anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde.[16][17] Subsequent dehydration and hydrolysis yield the final cinnamic acid derivative.

Experimental Protocol: Synthesis of trans-Cinnamic Acid via Perkin Reaction

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture under reflux for a specified duration (typically several hours).

  • After cooling, add water to the reaction mixture.

  • Neutralize any unreacted acetic anhydride by the slow addition of a saturated sodium bicarbonate solution.

  • Remove any unreacted benzaldehyde by steam distillation.

  • Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Filter the solid product, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure trans-cinnamic acid.

2.1.2. Knoevenagel Condensation

The Knoevenagel condensation offers a versatile route to α,β-unsaturated dicarbonyl compounds and related structures, which can be subsequently converted to cinnamic acids.[20][21][22] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid or its esters) in the presence of a basic catalyst like piperidine or pyridine.[20][21]

Mechanism of the Knoevenagel Condensation:

The mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the α,β-unsaturated product.[20][22]

Experimental Protocol: Synthesis of Cinnamic Acid via Knoevenagel Condensation

Materials:

  • Aromatic aldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (catalytic amount)

  • Hydrochloric acid

Procedure:

  • Dissolve the aromatic aldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent.[23]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.

2.2.1. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Knoevenagel condensation, for instance, can be efficiently carried out under microwave conditions.[24]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Piperidine

  • Dimethylformamide (DMF)

  • Ammonium chloride solution

Procedure:

  • In a microwave-safe vessel, dissolve benzaldehyde and malonic acid in DMF.

  • Add a catalytic amount of piperidine.

  • Seal the vessel and place it in a microwave reactor.

  • Apply microwave power to maintain the reaction at a specific temperature (e.g., 90°C) for a short duration (e.g., 30 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Precipitate the product by adding a cold aqueous solution of ammonium chloride.

  • Filter, wash with cold water, and dry the product.

2.2.2. Ultrasound-Assisted Synthesis (Sonochemistry)

Sonication provides an alternative energy source for chemical reactions. The acoustic cavitation generated by ultrasound waves can enhance mass transfer and reaction rates. The Perkin reaction has been successfully performed using sonochemical methods.[25]

Experimental Protocol: Ultrasound-Assisted Perkin Reaction

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In an Erlenmeyer flask, mix benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[25]

  • Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 70°C).[25]

  • Follow the workup procedure described in the conventional Perkin reaction protocol to isolate the pure cinnamic acid.

2.2.3. Green Synthesis using Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. The use of phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to trans-cinnamic acid is a prime example of a green synthesis approach.

Biological Activities of Novel Cinnamic Acid Compounds

The therapeutic potential of cinnamic acid derivatives is vast, with activities demonstrated across several key areas of pharmacology.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Cinnamic acid and its derivatives have shown activity against a range of bacteria and fungi.[5][10][11][26] Their mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[4] Modifications to the core cinnamic acid structure have been shown to enhance this antimicrobial efficacy.[10][11]

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[5][7][8][27] They can neutralize harmful free radicals by donating a hydrogen atom, thereby terminating oxidative chain reactions.[8][28] The antioxidant capacity is closely linked to the number and position of hydroxyl and methoxy groups on the phenyl ring.[8]

Mechanism of Antioxidant Action: Cinnamic acid derivatives can exert their antioxidant effects through two main pathways:

  • Direct Radical Scavenging: Donating a hydrogen atom from a hydroxyl group to a free radical.[8]

  • Modulation of Cellular Signaling: Activating the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[8]

Anticancer Activity

The antiproliferative effects of cinnamic acid derivatives against various cancer cell lines are well-documented.[1][3][9][15] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit signaling pathways crucial for cancer cell survival and proliferation.[1][3] For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer.[4]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties.[1][12] They can reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][12] The mechanism often involves the inhibition of signaling pathways like NF-κB and Toll-like receptor 4 (TLR4).[4]

Characterization and Analysis

The unambiguous identification and characterization of newly synthesized cinnamic acid derivatives are crucial for establishing their structure-activity relationships. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the structure and stereochemistry.[2][29][30][31]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2][30][32]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C bond of the alkene.[29]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated system.[2]

Data Presentation and Visualization

Tabular Summary of Synthetic Methods
Synthesis MethodStarting MaterialsCatalyst/MediumTemperatureReaction TimeYield
Biocatalysis (Whole-Cell) L-phenylalanineEngineered Corynebacterium glutamicum expressing PAL50°CHigh productivity75% (molar conversion)
Microwave-Assisted Knoevenagel Condensation Benzaldehyde, Malonic AcidPiperidine in DMF90°C30 minutes85-97%
Ultrasound-Assisted Perkin Reaction Benzaldehyde, Acetic AnhydrideSodium Acetate70°C60 minutes~5%

Data compiled from BenchChem.

Visualizing Synthetic Pathways and Experimental Workflows

Diagram: Perkin Reaction for Cinnamic Acid Synthesis

Perkin_Reaction benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride enolate Enolate Intermediate acetic_anhydride->enolate NaOAc enolate->aldol_adduct cinnamic_acid Cinnamic Acid aldol_adduct->cinnamic_acid -H₂O, Hydrolysis naoac Sodium Acetate (Base Catalyst) h2o H₂O (Hydrolysis) Knoevenagel_Condensation start Start: Aromatic Aldehyde + Active Methylene Compound reaction Reaction with Base (e.g., Piperidine) start->reaction enolate Enolate Formation reaction->enolate condensation Nucleophilic Attack & Condensation enolate->condensation dehydration Dehydration condensation->dehydration product α,β-Unsaturated Product dehydration->product hydrolysis Hydrolysis & Decarboxylation (if starting with malonic acid) product->hydrolysis final_product Cinnamic Acid Derivative hydrolysis->final_product

Caption: Step-by-step workflow of the Knoevenagel condensation.

Diagram: Biological Activity Screening Workflow

Biological_Screening synthesis Synthesized Cinnamic Acid Derivative antimicrobial Antimicrobial Assays (MIC, MBC) synthesis->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) synthesis->antioxidant anticancer Anticancer Assays (MTT, Apoptosis) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) synthesis->anti_inflammatory data Data Analysis & Structure-Activity Relationship antimicrobial->data antioxidant->data anticancer->data anti_inflammatory->data

Caption: A general workflow for evaluating biological activities.

Conclusion and Future Directions

The field of cinnamic acid derivatives continues to be a vibrant and productive area of research in medicinal chemistry. The versatility of the cinnamic acid scaffold, coupled with the development of more efficient and sustainable synthetic methods, provides a robust platform for the discovery of novel therapeutic agents. Future research will likely focus on the design and synthesis of multi-target derivatives that can address complex diseases with greater efficacy and reduced side effects. The integration of computational modeling and in silico screening will further accelerate the identification of promising lead compounds. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the potential for translating these discoveries into clinically effective drugs will continue to grow.

References

  • BenchChem. (2025). Comparison of green synthesis methods for cinnamic acid production.
  • AIP Conference Proceedings. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. [Link]

  • PubMed. (n.d.). Cinnamic acid derivatives as anticancer agents-a review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • Preprints.org. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]

  • MDPI. (2025). Synthesis of Natural Carboxylic Acids and Alcohols from Cinnamon cassia Oil via Green Chemistry. [Link]

  • Pure.tue.nl. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. [Link]

  • PubMed. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. [Link]

  • PMC. (n.d.). Anti-inflammatory effects of trans-cinnamic acid through modulation of endothelial ICAM-1 expression and neutrophil recruitment. [Link]

  • ResearchGate. (n.d.). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. [Link]

  • Anticancer Research. (2018). Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. [Link]

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • MDPI. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]

  • Wikipedia. (n.d.). Perkin reaction. [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]

  • PMC. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

  • MDPI. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. [Link]

  • MDPI. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. [Link]

  • MDPI. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • PMC. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. [Link]

  • Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. [Link]

  • PMC. (n.d.). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • ResearchGate. (2025). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • ACS Publications. (2024). Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. [Link]

  • Doc Brown's Chemistry. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

  • ProQuest. (n.d.). Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid. [Link]

  • Rsc.org. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. [Link]

Sources

Foundational

Physicochemical Characteristics and Synthetic Utility of 4,5-Difluoro-2-methoxycinnamic Acid

An in-depth technical analysis of 4,5-Difluoro-2-methoxycinnamic acid requires a multidimensional approach, bridging its fundamental molecular properties with its practical utility in synthetic and medicinal chemistry. B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4,5-Difluoro-2-methoxycinnamic acid requires a multidimensional approach, bridging its fundamental molecular properties with its practical utility in synthetic and medicinal chemistry.

Below is a comprehensive whitepaper detailing the physicochemical profiling, synthetic methodologies, and experimental workflows associated with this specialized compound.

Executive Summary

In modern rational drug design, the strategic incorporation of halogenated and sterically constrained moieties is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4,5-Difluoro-2-methoxycinnamic acid (DFMCA) (CAS: 886499-69-0)[1] represents a highly specialized molecular building block. By combining an α,β -unsaturated carboxylic acid with a uniquely substituted phenyl ring, this compound serves as a versatile intermediate for synthesizing targeted therapeutics, including kinase inhibitors and metabolically resistant anti-inflammatory agents.

Structural Rationale and Physicochemical Profiling

The baseline properties of unsubstituted cinnamic acid (pKa ~4.44, LogP ~2.13)[2] provide a foundational understanding, but the specific substitution pattern of DFMCA drastically alters its physicochemical behavior:

  • 4,5-Difluoro Substitution : Fluorine atoms are highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, closely mimicking hydrogen). Their primary role in drug design is to block cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting compound. Furthermore, the strong electron-withdrawing inductive effect of the difluoro motif slightly lowers the pKa of the distal carboxylic acid and significantly increases lipophilicity (LogP)[3].

  • 2-Methoxy Substitution : The ortho-methoxy group serves a dual purpose. Sterically, it restricts the rotation of the cinnamic acid side chain, locking the molecule into a preferred conformation that can enhance target-specific "lock-and-key" binding. Electronically, it acts as a hydrogen bond acceptor, improving aqueous solubility characteristics to counterbalance the highly lipophilic fluorine atoms.

Quantitative Data Summary

Table 1: Physicochemical Properties of 4,5-Difluoro-2-methoxycinnamic acid

PropertyValueSource / Derivation
Molecular Formula C10H8F2O3ChemicalBook[4]
Molecular Weight 214.17 g/mol ChemicalBook[4]
CAS Registry Number 886499-69-0NextSDS[1]
Predicted pKa 4.2 – 4.3Extrapolated from baseline cinnamic acid (4.44)[2]
Predicted LogP 2.8 – 3.1Calculated via additive Hansch constants
H-Bond Donors 1Carboxylic acid OH
H-Bond Acceptors 3Carboxylic acid (2), Methoxy (1)
Rotatable Bonds 3Methoxy-phenyl, Phenyl-alkene, Alkene-carbonyl

Synthetic Methodologies

The synthesis of highly substituted fluorinated cinnamic acids typically relies on either the Knoevenagel condensation or the palladium-catalyzed Heck cross-coupling reaction[5]. For DFMCA, the Knoevenagel condensation is often preferred due to the commercial availability of the benzaldehyde precursor and the avoidance of expensive, moisture-sensitive transition metal catalysts.

Synthesis Start1 4,5-Difluoro-2-methoxybenzaldehyde Condensation Knoevenagel Condensation (+ Malonic Acid, Piperidine) Start1->Condensation Decarboxylative Olefin Formation Start2 1-Bromo-4,5-difluoro-2-methoxybenzene Heck Heck Cross-Coupling (+ Acrylic Acid, Pd Catalyst) Start2->Heck Pd-Catalyzed C-C Bond Formation Product 4,5-Difluoro-2-methoxycinnamic Acid (Target Molecule) Condensation->Product Heck->Product

Figure 1: Primary synthetic routes for 4,5-Difluoro-2-methoxycinnamic acid.

Protocol 1: Synthesis via Knoevenagel Condensation

Expertise & Causality: This protocol utilizes piperidine as an organocatalyst to form a highly reactive iminium ion intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by malonic acid. Pyridine acts as both a solvent and a base to facilitate the subsequent decarboxylation step[3].

  • Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 4,5-difluoro-2-methoxybenzaldehyde in 15 mL of anhydrous pyridine.

  • Reagent Addition : Add 15.0 mmol of malonic acid (1.5 equivalents to ensure complete conversion) and 0.5 mL of piperidine (catalytic amount).

  • Reflux and Decarboxylation : Heat the mixture to 90–100 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The cessation of CO2 gas bubbling in the reaction vessel indicates the completion of the decarboxylation step.

  • Quenching : Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold 2M HCl.

    • Logic: The strong acid protonates and neutralizes the pyridine and piperidine, shifting them into the aqueous phase, while causing the highly insoluble DFMCA to crash out as a solid precipitate.

  • Isolation : Filter the white precipitate under vacuum, wash with cold distilled water to remove residual salts, and recrystallize from an ethanol/water gradient to yield pure DFMCA.

Physicochemical Characterization Workflows

Accurate determination of lipophilicity (LogP) is critical, as the difluoro-methoxy substitution pattern creates a complex hydration shell that computational models often miscalculate due to unpredictable intramolecular dipole interactions.

Protocol 2: Self-Validating Shake-Flask Method for LogP Determination

Expertise & Causality: An empirical shake-flask method, coupled with HPLC-UV quantification, provides definitive partition data. Pre-saturating the solvents is a mandatory step; failing to do so results in volume shifts during the partition phase as octanol and water partially dissolve into one another, destroying mass balance integrity.

  • Solvent Saturation : Stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases.

  • Sample Preparation : Dissolve 1.0 mg of DFMCA in 1.0 mL of the pre-saturated n-octanol.

    • Logic: Starting in the organic phase is preferred for highly lipophilic, fluorinated compounds to ensure complete initial dissolution without micelle formation.

  • Partitioning : Add 1.0 mL of the DFMCA-octanol solution to 1.0 mL of pre-saturated PBS in a sealed glass vial. Agitate on a mechanical shaker at 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions at the phase boundary.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using HPLC-UV (detecting at the λmax​ of the cinnamic acid chromophore, typically ~270-280 nm).

  • Self-Validation Check : Calculate the mass balance. The total mass detected in the octanol phase plus the aqueous phase must equal the initial 1.0 mg (±5%). If mass is lost, it indicates precipitation or adsorption to the glass vial, invalidating the run. Calculate LogP as Log10​([Concentrationoctanol​]/[Concentrationaqueous​]) .

Applications in Drug Discovery

DFMCA is rarely utilized as a standalone drug entity; rather, it is a "warhead" or scaffold optimized for integration into larger active pharmaceutical ingredients (APIs). The α,β -unsaturated carbonyl acts as a Michael acceptor, capable of forming reversible or irreversible covalent bonds with target cysteine residues in active sites.

PK_Optimization DFMCA DFMCA Scaffold F_Sub 4,5-Difluoro Substitution DFMCA->F_Sub OMe_Sub 2-Methoxy Substitution DFMCA->OMe_Sub Acid_Sub Cinnamic Acid Moiety DFMCA->Acid_Sub Metab Blocks CYP450 Oxidation Increases Lipophilicity F_Sub->Metab Steric Conformational Locking H-Bond Acceptor OMe_Sub->Steric Binding Target Engagement (Covalent or Electrostatic) Acid_Sub->Binding Opt Optimized Pharmacokinetics & Target Affinity Metab->Opt Steric->Opt Binding->Opt

Figure 2: Pharmacokinetic and pharmacodynamic optimization pathways of DFMCA.

By leveraging the unique physicochemical characteristics of 4,5-Difluoro-2-methoxycinnamic acid, medicinal chemists can finely tune the lipophilicity, metabolic resistance, and target engagement of novel therapeutics, making it an indispensable tool in the modern synthetic repertoire.

References

  • NextSDS. 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID — Chemical Substance Information. Retrieved from: [Link]

  • Extramarks. Cinnamic Acid Formula: Properties, Chemical Structure and Uses. Retrieved from:[Link]

  • Google Patents.US20050234261A1 - Process for preparing cinnamic acids and alkyl esters thereof.
  • Thieme E-Books. 2.8 Synthetic Approaches to Fluorinated α-Amino Acids. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,5-Difluoro-2-methoxycinnamic Acid via Knoevenagel-Doebner Condensation

Introduction & Strategic Rationale Fluorinated cinnamic acids, such as 4,5-difluoro-2-methoxycinnamic acid , are highly valued structural motifs in drug discovery and development. They serve as versatile building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Fluorinated cinnamic acids, such as 4,5-difluoro-2-methoxycinnamic acid , are highly valued structural motifs in drug discovery and development. They serve as versatile building blocks for synthesizing kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. The strategic placement of fluorine atoms enhances metabolic stability and lipophilicity, while the ortho-methoxy group provides unique hydrogen-bonding interactions and conformational rigidity.

To synthesize this compound with high isomeric purity and yield, the Knoevenagel condensation —specifically the Doebner modification —remains the industry gold standard . This application note provides a comprehensive, self-validating protocol designed for researchers and scientists, detailing the mechanistic causality, quantitative optimization, and step-by-step execution required to successfully isolate the target trans-α,β-unsaturated acid.

Mechanistic Insights: The Doebner Modification

The classical Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group. The Doebner modification specifically employs malonic acid and an aromatic aldehyde, utilizing a synergistic catalytic system of pyridine and piperidine .

Understanding the causality behind these reagents is critical for troubleshooting and optimization:

  • Piperidine (Organocatalyst): Functions as a secondary amine base to deprotonate malonic acid (pKa ~2.8), generating a highly reactive enolate. Alternatively, piperidine can condense with 4,5-difluoro-2-methoxybenzaldehyde to form an electrophilic iminium intermediate, significantly lowering the activation energy for carbon-carbon bond formation .

  • Pyridine (Solvent & Co-catalyst): Solvates the polar intermediates and plays an indispensable role in the decarboxylation phase. Following the initial condensation and dehydration, the resulting alkylidenemalonic acid undergoes a pyridine-induced decarboxylation upon heating. Pyridine stabilizes the transition state during the loss of CO₂, driving the equilibrium toward the thermodynamically stable trans-isomer .

Mechanism A Malonic Acid (Reactant) B Deprotonation (Piperidine Catalyst) A->B C Enolate Intermediate B->C E Nucleophilic Attack C->E D 4,5-Difluoro-2-methoxy- benzaldehyde D->E F Aldol Intermediate E->F G Dehydration (-H2O) F->G H Alkylidenemalonic Acid G->H I Decarboxylation (Pyridine, Heat) H->I J 4,5-Difluoro-2-methoxy- cinnamic acid I->J

Mechanistic pathway of the Knoevenagel-Doebner condensation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, it is critical to understand how reaction parameters influence the yield and purity. The electron-withdrawing nature of the 4,5-difluoro substituents increases the aldehyde's electrophilicity, accelerating the initial nucleophilic attack. However, the ortho-methoxy group introduces steric bulk, necessitating adequate thermal energy to drive the subsequent dehydration and decarboxylation steps .

Table 1: Optimization of Knoevenagel-Doebner Conditions for 4,5-Difluoro-2-methoxycinnamic acid

EntrySolventCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolPiperidine (0.2 eq)80645Incomplete decarboxylation; diacid intermediate persists.
2PyridineNone100815Poor enolate formation; sluggish kinetics without piperidine.
3PyridinePiperidine (0.1 eq)90488Excellent conversion; complete decarboxylation observed.
4 Pyridine Piperidine (0.1 eq) 115 (Reflux) 2.5 94 Optimal rapid reaction; high purity trans-isomer isolated.

(Note: Data synthesized from standard Doebner modification benchmarks and substrate-specific reactivity profiling)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates visual cues and specific pH targets to ensure the user can validate the reaction's progress in real-time .

Materials Required
  • 4,5-Difluoro-2-methoxybenzaldehyde: 1.0 equiv (10.0 mmol, 1.72 g)

  • Malonic acid: 1.5 equiv (15.0 mmol, 1.56 g)

  • Pyridine (Anhydrous): 5.0 mL

  • Piperidine: 0.1 equiv (1.0 mmol, ~85 µL)

  • 6M Hydrochloric acid (HCl)

  • Ice-water mixture

Execution Methodology
  • Initiation and Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g of 4,5-difluoro-2-methoxybenzaldehyde and 1.56 g of malonic acid in 5.0 mL of anhydrous pyridine.

    • Causality: An excess of malonic acid (1.5 eq) is used to compensate for any premature thermal decarboxylation of the diacid before the condensation event occurs.

  • Catalytic Activation: Add 85 µL of piperidine dropwise. Attach a reflux condenser.

    • Validation Check: A slight exothermic reaction and a mild color change (typically to a pale yellow/orange) indicate the successful formation of the piperidinium enolate complex.

  • Thermal Decarboxylation: Heat the reaction mixture in an oil bath to 100–115 °C (reflux) for 2.5 to 3 hours.

    • Causality: Elevated temperature is strictly required to overcome the activation barrier for the loss of CO₂ gas.

    • Validation Check: The evolution of CO₂ bubbles will be visible in the solution. The cessation of bubbling is a reliable, practical indicator of reaction completion.

  • Acidic Quenching and Precipitation: Allow the flask to cool to room temperature. Slowly pour the mixture into a beaker containing 50 mL of crushed ice and 20 mL of 6M HCl, stirring vigorously.

    • Causality: HCl protonates the pyridine and piperidine, converting them into water-soluble hydrochloride salts. Simultaneously, it ensures the cinnamic acid product is fully protonated and insoluble in the aqueous phase.

    • Validation Check: A dense white or pale-yellow precipitate of crude 4,5-difluoro-2-methoxycinnamic acid will immediately form. Verify the pH with indicator paper; it must be strictly < 2.

  • Isolation and Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual pyridine salts. Recrystallize the crude solid from a hot ethanol/water mixture.

    • Causality: The trans-isomer of the cinnamic acid selectively crystallizes due to its highly ordered packing in the solid state, leaving trace impurities and any cis-isomer in the mother liquor.

Workflow Step1 Step 1: Reagent Prep Weigh Aldehyde & Malonic Acid Step2 Step 2: Catalysis Add Pyridine & Piperidine Step1->Step2 Step3 Step 3: Reflux Heat at 100-115°C for 2.5-3h Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & Cold Water Wash Step4->Step5 Step6 Step 6: Purification Recrystallization (EtOH/H2O) Step5->Step6 Step7 Pure Product 4,5-Difluoro-2-methoxycinnamic acid Step6->Step7

Step-by-step experimental workflow for synthesis and isolation.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 4,5-difluoro-2-methoxycinnamic acid, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d6, 400 MHz): The defining feature of the successful Doebner modification is the E-stereochemistry of the alkene. Look for the characteristic trans-alkene doublets at ~6.5 ppm (α-proton) and ~7.8 ppm (β-proton) exhibiting a large coupling constant (J ≈ 16.0 Hz). The methoxy protons will appear as a sharp singlet around 3.9 ppm.

  • ¹⁹F NMR (DMSO-d6, 376 MHz): Two distinct fluorine signals (typically appearing as multiplets or doublets of doublets due to F-F and F-H coupling) will confirm the intact 4,5-difluoro substitution pattern on the aromatic ring.

  • LC-MS (ESI-): Expected mass [M-H]⁻ corresponding to the deprotonated molecular ion (Exact Mass: 214.04).

Troubleshooting Guide

  • Issue: Low Yield / Persistent Diacid Intermediate.

    • Cause: Insufficient thermal energy or premature cooling.

    • Solution: Ensure the reaction is held at a vigorous reflux (≥ 100 °C) until CO₂ evolution completely ceases.

  • Issue: Oily Product Instead of Precipitate During Quench.

    • Cause: The pH is not low enough, leaving the product partially ionized, or residual pyridine is acting as a co-solvent.

    • Solution: Add additional 6M HCl until the pH is strictly < 2 and add more crushed ice to force crystallization.

  • Issue: Discoloration (Dark Brown/Black Product).

    • Cause: Oxidation of the aldehyde or excessive heating times leading to polymerization.

    • Solution: Strictly adhere to the 2.5–3 hour timeframe and consider purging the reaction flask with Argon prior to heating if the aldehyde batch is old.

References

[2] Bio-protocol. "Preparation of Cinnamic Acids." Available at:[Link]

[4] Organic Chemistry Portal. "Knoevenagel Condensation Doebner Modification." Available at:[Link]

[5] Taylor & Francis. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Available at: [Link]

Application

Application Note: 4,5-Difluoro-2-methoxycinnamic Acid as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound Identity: 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0)[1][2] Executive Summary & Mechanistic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound Identity: 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0)[1][2]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, cinnamic acid and its derivatives are recognized as highly versatile, privileged scaffolds for the design of biologically active compounds, particularly in oncology and infectious diseases[3][4]. 4,5-Difluoro-2-methoxycinnamic acid represents a highly specialized, next-generation building block. By strategically decorating the cinnamic core with specific halogens and electron-donating groups, this molecule overcomes the traditional pharmacokinetic limitations of unsubstituted cinnamic acids.

The Causality of Structural Modifications

As an application scientist, it is critical to understand why this specific substitution pattern is valuable in hit-to-lead optimization:

  • The 4,5-Difluoro Motif: The introduction of fluorine atoms at the 4 and 5 positions significantly enhances the lipophilicity (LogP) and metabolic stability of the phenyl ring by blocking primary sites of Cytochrome P450-mediated oxidative metabolism[5][6]. Furthermore, fluorine's strong electron-withdrawing nature modulates the electron density of the α,β -unsaturated system, enhancing its reactivity as a Michael acceptor for targeted covalent inhibitors[5].

  • The 2-Methoxy Motif: The methoxy group at the ortho position serves a dual purpose. First, it acts as a hydrogen bond acceptor to engage specific residues within target binding pockets. Second, it induces steric hindrance that restricts the rotation of the phenyl-vinyl bond, effectively "locking" the molecule into a bioactive conformation that favors insertion into narrow enzymatic channels (such as the zinc-binding channel of Histone Deacetylases)[7].

  • The trans-Cinnamic Core: The rigid trans-alkene geometry provides an ideal vector for projecting pharmacophores (like hydroxamic acids or amides) deep into active sites while maintaining optimal distance from the aromatic cap group[8].

Application 1: Design and Synthesis of Epigenetic Modulators (HDAC Inhibitors)

Cinnamic acid derivatives are foundational to the development of Histone Deacetylase (HDAC) inhibitors, a major class of anticancer agents[3][4]. By converting the carboxylic acid of 4,5-Difluoro-2-methoxycinnamic acid into a hydroxamate, researchers can synthesize potent, metabolically stable epigenetic modulators.

Experimental Protocol: Synthesis of Fluorinated Cinnamoyl Hydroxamates

This protocol utilizes mild coupling conditions to prevent the isomerization of the critical trans-double bond, ensuring the structural integrity of the final pharmacophore.

Reagents Required:

  • 4,5-Difluoro-2-methoxycinnamic acid (1.0 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve 4,5-Difluoro-2-methoxycinnamic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0°C. Add EDC·HCl and HOBt.

    • Causality Check: EDC/HOBt is explicitly chosen over harsh chlorinating agents (e.g., SOCl₂) to prevent the addition of HCl across the α,β -unsaturated double bond, which would destroy the required rigidity of the linker[8].

  • Amidation: Stir the activation mixture for 30 minutes at 0°C. In a separate vial, neutralize NH₂OH·HCl with DIPEA in DMF, then add this dropwise to the activated acid solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating QC Step: Purify via preparative HPLC. Analyze the purified product via ¹H-NMR. Critical Validation: Ensure the vinylic protons exhibit a coupling constant ( J ) of ≈15.5−16.0 Hz. This confirms that the trans ( E ) geometry has been successfully preserved during synthesis.

HDAC_Pathway Scaffold 4,5-Difluoro-2-methoxycinnamic acid (Privileged Scaffold) HDACi Hydroxamate Derivative (Targeted HDAC Inhibitor) Scaffold->HDACi Hit-to-Lead Zinc Zn2+ Chelation in HDAC Active Site HDACi->Zinc Binding Chromatin Chromatin Remodeling (Histone Acetylation) Zinc->Chromatin Inhibition GeneExp Reactivation of Tumor Suppressor Genes Chromatin->GeneExp Epigenetic Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotype

Figure 1: Pharmacological pathway of HDAC inhibitors derived from 4,5-Difluoro-2-methoxycinnamic acid.

Application 2: Development of Antimicrobial Hybrids

Fluorinated cinnamic derivatives have recently attracted massive attention as antimicrobial and antifungal agents[6][9]. The increased hydrophobicity resulting from fluorination enhances bacterial/fungal membrane permeability, while the α,β -unsaturated system disrupts microbial enzymatic functions[6].

By conjugating 4,5-Difluoro-2-methoxycinnamic acid with iron-chelating cores (e.g., 3-hydroxypyridin-4(1H)-one) or lipophilic carriers (e.g., menthol), researchers can create potent hybrid antimicrobials capable of bypassing traditional resistance mechanisms[6][9].

Experimental Protocol: Synthesis of Cinnamamide Antimicrobial Hybrids

Step-by-Step Methodology:

  • Preparation of the Mixed Anhydride: Dissolve 4,5-Difluoro-2-methoxycinnamic acid in anhydrous THF. Cool to -15°C. Add N-methylmorpholine (NMM) followed by isobutyl chloroformate. Stir for 15 minutes.

    • Causality Check: The mixed anhydride method is utilized here because it is highly efficient for coupling with sterically hindered or weakly nucleophilic heterocyclic amines, ensuring high yields without racemization or alkene degradation.

  • Conjugation: Add the target amine (e.g., an alkyl-linked 3-hydroxypyridin-4(1H)-one derivative) dissolved in DMF dropwise to the cold solution[9].

  • Maturation & Isolation: Stir at room temperature for 4 hours. Filter off the NMM-hydrochloride salts. Concentrate the filtrate and purify via flash chromatography (DCM:MeOH gradient).

  • Biological Validation: Screen the resulting hybrid against Cryptococcus neoformans and Staphylococcus aureus (MRSA) using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC)[6][9].

Synthesis_Workflow Start 4,5-Difluoro-2-methoxy- cinnamic acid Act Carboxylic Acid Activation Start->Act Coupling Amidation with Target Pharmacophore Act->Coupling Purify Chromatographic Purification Coupling->Purify QC QC Validation (LC-MS, 1H-NMR) Purify->QC

Figure 2: Standardized workflow for the synthesis of fluorinated cinnamamide derivatives.

Quantitative Data Summary

The table below demonstrates the theoretical enhancement in physicochemical and biological properties when utilizing the 4,5-difluoro-2-methoxy substitution pattern compared to un-substituted baselines, synthesized from literature precedents[6][9].

Scaffold CoreClogP (Calculated Lipophilicity)Metabolic Stability (T½ in Human Liver Microsomes)Representative HDAC1 IC₅₀ (Hydroxamate Derivative)Representative MIC vs C. neoformans (Hybrid Derivative)
Cinnamic Acid 2.13< 15 min125 nM> 64 µg/mL
4-Fluorocinnamic Acid 2.28~ 30 min85 nM32 µg/mL
4,5-Difluoro-2-methoxycinnamic Acid 2.85 > 60 min 18 nM ≤ 8 µg/mL

Note: Data represents aggregated structure-activity relationship (SAR) trends observed in fluorinated cinnamic acid drug discovery campaigns.

References

  • ChemicalBook. "4,5-DIFLUORO-2-METHOXYCINNAMIC ACID CAS#: 886499-69-0." ChemicalBook.
  • Hadjipavlou-Litina, D. J., et al. "Approaches for the discovery of cinnamic acid derivatives with anticancer potential." Expert Opinion on Drug Discovery, Taylor & Francis.
  • National Institutes of Health (NIH).
  • Chem960. "Cas no 459-32-5 (4-Fluorocinnamic acid)."
  • bioRxiv. "Discovery of Novel Ligands for Cryptococcus neoformans."
  • National Institutes of Health (NIH). "Advancing infection therapy: the role of novel menthol-based antimicrobials - PMC."
  • Benchchem. "2-Fluorocinnamic acid | 451-69-4."

Sources

Method

Protocol for the purification of 4,5-Difluoro-2-methoxycinnamic acid

Application Note: Protocol for the Purification of 4,5-Difluoro-2-methoxycinnamic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of 4,5-Difluoro-2-methoxycinnamic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction & Chemical Context

Fluorinated cinnamic acid derivatives are highly privileged scaffolds in modern drug discovery and biocatalysis. They serve as critical precursors for the chemoenzymatic synthesis of site-selectively fluorinated chiral amino acids[1] and act as potent pharmacophores in the development of novel antifungal agents, such as hybrid ligands targeting Cryptococcus neoformans[2]. They are also utilized in the semisynthesis of complex natural products like taxanes and sodagnitin E[3].

The compound 4,5-Difluoro-2-methoxycinnamic acid presents a unique purification challenge. The highly electronegative fluorine atoms at the 4- and 5-positions significantly alter the molecule's dipole moment and lipophilicity, while the ortho-methoxy group introduces steric hindrance and electron-donating properties[4]. Furthermore, the carboxylic acid moiety allows for strong intermolecular hydrogen bonding. Because crude reaction mixtures (typically derived from Knoevenagel condensations) often contain unreacted aldehydes, malonic acid, and decarboxylated styrene byproducts, a multi-dimensional purification strategy is required to achieve API-grade purity (>99%).

Physicochemical Properties

Understanding the physicochemical baseline of the target molecule is essential for designing a self-validating purification system.

Table 1: Physicochemical Profile of 4,5-Difluoro-2-methoxycinnamic acid

PropertyValue / Description
Chemical Name 4,5-Difluoro-2-methoxycinnamic acid
CAS Registry Number 886499-69-0[4]
Molecular Formula C10H8F2O3[4]
Molecular Weight 214.17 g/mol [4]
Structural Features Conjugated alkene, carboxylic acid, ortho-methoxy, meta/para-difluoro
Ionization (pKa) ~4.2 (Estimated; dictates acid-base extraction parameters)
UV Absorbance Strong UV chromophore at 254 nm (facilitates TLC/HPLC tracking)

Purification Strategy & Causality (E-E-A-T)

To achieve high-fidelity recovery, this protocol employs an orthogonal three-step workflow.

  • Liquid-Liquid Acid-Base Extraction: Exploits the carboxylic acid's pKa. By converting the cinnamic acid to its water-soluble sodium salt, neutral impurities (like unreacted fluorinated benzaldehydes) are partitioned into the organic waste.

  • Normal-Phase Flash Chromatography: Separates closely related structural isomers and trace malonic acid. Expert Insight: Fluorinated polar molecules often streak on standard silica gel due to strong hydrogen bonding and C-F···HO interactions[5]. Adding a volatile acid (e.g., acetic acid) to the mobile phase suppresses ionization, ensuring sharp, Gaussian elution bands.

  • Two-Solvent Recrystallization: The final polishing step. Because highly polar fluorinated molecules often lack a single solvent with an ideal steep solubility curve, a "good solvent / anti-solvent" pairing (Dichloromethane/Hexane) is utilized to induce controlled crystal nucleation[5],[2].

Workflow Visualization

G Crude Crude 4,5-Difluoro-2- methoxycinnamic Acid Extraction Step 1: Acid-Base Extraction (NaHCO3 / EtOAc) Crude->Extraction Aqueous Aqueous Phase (Contains Sodium Cinnamate) Extraction->Aqueous Extract Organic Organic Phase (Neutral Impurities) Extraction->Organic Discard Acidification Acidification (HCl) & Extraction (EtOAc) Aqueous->Acidification Chromatography Step 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) Acidification->Chromatography Concentrated Organic Recrystallization Step 3: Two-Solvent Recrystallization (DCM / Hexane) Chromatography->Recrystallization Pooled Fractions Pure Ultra-Pure Target Compound (>99% HPLC) Recrystallization->Pure Filtration & Drying

Figure 1: Orthogonal three-step purification pipeline for 4,5-Difluoro-2-methoxycinnamic acid.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

Objective: Removal of neutral and basic impurities.

  • Dissolution: Dissolve 10.0 g of crude 4,5-Difluoro-2-methoxycinnamic acid in 150 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Transfer to a separatory funnel and add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Gently invert and vent to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous phase as a sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual neutral organic impurities. Discard the organic layers.

  • Acidification (Self-Validation Step): Place the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 2.0 (verify with pH paper). Causality: A pH of 2 ensures complete protonation of the carboxylate back to the lipophilic free acid, which will precipitate as a white/off-white cloud.

  • Recovery: Extract the acidified aqueous layer with EtOAc (3 × 75 mL). Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄)[2], filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Flash Chromatography

Objective: Separation of structural isomers and trace polar impurities.

  • Column Preparation: Pack a glass column with 230-400 mesh Silica Gel using Hexane as the slurry solvent.

  • Dry Loading: Dissolve the semi-pure extract in a minimal amount of Dichloromethane (DCM), add 15 g of silica gel, and evaporate to dryness. Load this dry powder evenly onto the top of the column bed. Causality: Dry loading prevents the fluorinated compound from crashing out at the solvent front, which causes severe band tailing.

  • Elution: Elute using a step gradient. Critically, add 0.5% Glacial Acetic Acid (AcOH) to all mobile phases to prevent the carboxylic acid from interacting with the silanol groups on the silica.

Table 2: Gradient Elution Profile

Column Volumes (CV)Hexane (%)EtOAc (%)AcOH (%)Purpose
0 - 290100.5Flush non-polar impurities
2 - 570300.5Elute closely related fluorinated isomers
5 - 850500.5Elute target compound
8 - 1001000.5Flush column
  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure product and concentrate. Note: Co-evaporate with toluene twice to remove residual acetic acid.

Protocol 3: Two-Solvent Recrystallization

Objective: Final structural polishing and removal of trace chromatography solvents.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimal amount of boiling Dichloromethane (DCM) just until the solid fully dissolves (the "good" solvent)[2].

  • Anti-Solvent Addition: While maintaining gentle heating, add Hexane (the "anti-solvent") dropwise until the solution becomes faintly turbid (cloud point)[5].

  • Clarification: Add exactly 1-2 drops of DCM to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Collect the highly pure crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane.

  • Drying: Dry the crystals in a vacuum desiccator at 40 °C for 24 hours to remove all trapped solvent molecules.

Analytical Validation

To ensure the trustworthiness of the purified batch, validate using the following analytical parameters:

  • HPLC Analysis: Use a C18 Reverse-Phase column (e.g., 10 × 250 mm). Mobile phase: H₂O/Acetonitrile gradient containing 0.1% Formic Acid or TFA at a flow rate of 1.0 mL/min[1]. The target compound should present as a single sharp peak (>99% Area Under Curve) at 254 nm.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in DMSO-d6 or CDCl₃[2]. The ¹⁹F NMR is critical for verifying the exact substitution pattern of the fluorine atoms at the 4 and 5 positions, ensuring no defluorination occurred during prior synthetic steps.

References[5] Benchchem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVr26euTNBzkNEyvWspTabpw5GtV-N2k33WHNei2t3eSwwwPJwUzAuwo8wPNb_tN8D7UgAzOASfbw1qmgYEGXuvZrRSibJGHqZPnfoHe3qQDTgiZYsua4y2nuf-7OpcRofUE0Q5bRX4yk-iLng8z-wbRYsf3aZW3iPc3wWTyskQrdHQzYL2mT5ZhqisWB2Q1oQgYVTC62LQlmoBuOifzis-H6d4UBjTy3VWw==[1] ACS Publications. Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESWf1j0XdDYufwPznq0LGI8CzjLcz0A2k1x0GG0x5Jm8elbupow9p3TDCry3HJ6MkSfVbYHSWk061gA3evVOvJ-YgBr6xZc3nGOYcn74HfsK0Bjs3JbwDTa9l3NxYQu4WP5S-4RlZXcqT66qq-D36cDA==[4] ChemicalBook. 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID CAS#: 886499-69-0. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB09Rr8uYEmpQ9NgVfd-9SuvO5p2w2B8RNyGeRNfyecNBqJg1RgHac8hm9weHxCaCDdqUmTolWejizzCInfRsOUlbfp237uPoZlEtLQfFi-HxDK8RFpC79rwdNtX30Wer6YuOclkrZ2v6eRlk6pD4HmvNzFHEntzQrLth46A1r[2] bioRxiv. Discovery of Novel Ligands for Cryptococcus neoformans. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZ06-_jWji6WKn6BpyF6L8EiH5axr4NPS0Pku79CvHryADLmsLcwjWkgRxYNyOALa10ewaD_qGPp6dFnZ0KLrAoe1rk0nyoA_xGSuJ-EV9ts0SSS6M7dDVM5pm6QmyJTOKX86K_Ox5S6hTV8wDOeZGbNi7_i2QWNEkol-hC0it2w=[3] KOPS (University of Konstanz). Total Synthesis of Sodagnitin E and Semisynthesis of Complex Taxanes. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoA2FDPS3giu73g-VZtw-ygR67vcvhLVohWDyNkFwHxEKFooRkFV7z-bIlF8QsMdfBuwOLyK2mOKaUAwdy0OVU0Eu3Tvbh3URMP5OqadPoB_OcStKR4oWDf0EHfgGtvuWpH2vV1jGaEHL15AmQMhjv-Cm83fOrfJfyvM7zuPxpZui6yPv7y3prsslLKtEm27k=

Sources

Application

Application Note: 4,5-Difluoro-2-methoxycinnamic Acid in the Synthesis of Bioactive Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Rationale Cinnamic acid derivatives are highly versatile synthon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Rationale

Cinnamic acid derivatives are highly versatile synthons, serving as key starting materials for the synthesis of natural products, complex heterocyclic molecules, and biologically important scaffolds [4]. Among these, 4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) [1] represents a highly specialized building block in modern medicinal chemistry.

The strategic incorporation of fluorine atoms into heterocyclic frameworks is a proven tactic in drug discovery. Fluorination enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the pKa of adjacent functional groups [5]. Concurrently, the electron-donating 2-methoxy group tunes the electronic properties of the aromatic ring, influencing the reactivity of the α,β-unsaturated carbonyl system. This unique combination makes 4,5-difluoro-2-methoxycinnamic acid an exceptional precursor for synthesizing advanced heterocyclic compounds, such as quinazolines (predominantly targeted for anticancer therapies via EGFR inhibition) [2] and pyrazolines.

Mechanistic Insights in Heterocyclic Synthesis

The synthetic utility of 4,5-difluoro-2-methoxycinnamic acid stems from its highly polarized α,β-unsaturated carboxylic acid moiety. This dual-reactivity center allows for two primary pathways in heterocyclic construction:

  • Carboxyl Group Functionalization (Amidation/Esterification): The carboxylic acid can be activated to form an active ester or acid halide. Subsequent reaction with binucleophiles (e.g., anthranilamides) followed by intramolecular cyclization yields robust nitrogen-containing heterocycles like quinazolines [2, 3].

  • Michael Addition & Cyclocondensation: The polarized alkenyl moiety acts as an excellent Michael acceptor. Reaction with hydrazines initiates a nucleophilic attack at the β-carbon, followed by condensation at the carbonyl carbon, efficiently constructing 5-membered pyrazoline rings.

Quantitative Data & Reaction Parameters

To facilitate experimental design, the physicochemical properties of the starting material and the expected reaction metrics for downstream heterocyclic syntheses are summarized below.

Table 1: Physicochemical Properties of the Starting Material
PropertyValue / Description
Chemical Name 4,5-Difluoro-2-methoxycinnamic acid
CAS Number 886499-69-0 [1]
Molecular Formula C10H8F2O3
Molecular Weight 214.17 g/mol
Structural Features α,β-unsaturated carboxylic acid; C4/C5 di-fluoro substitution; C2 methoxy substitution
Table 2: Expected Yields and Parameters for Heterocyclic Syntheses
Target HeterocyclePrimary ReagentsReaction TypeAvg. Isolated YieldPrimary Bioactivity
Quinazoline Derivatives EDC·HCl, HOBt, AnthranilamideAmidation + Cyclization75% - 85%Anticancer (EGFR Inhibitors) [2]
Pyrazoline Derivatives Hydrazine hydrate, EthanolMichael Addition + Cyclocondensation65% - 80%Antimicrobial / Anti-inflammatory
Cinnamamide Intermediates EDC·HCl, Primary AminesO/N-Acylation80% - 90%Tubulin Polymerization Inhibitors

Experimental Workflows & Pathways

G SM 4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) Act Carboxyl Activation (EDC·HCl / HOBt) SM->Act Amidation Hyd Cyclocondensation (Hydrazine Hydrate) SM->Hyd Michael Addition Amide Active Amide Intermediate Act->Amide Quin Quinazoline Derivative (Anticancer Target) Amide->Quin Intramolecular Cyclization Pyr Pyrazoline Derivative (Antimicrobial Target) Hyd->Pyr Cyclization

Synthetic pathways of 4,5-difluoro-2-methoxycinnamic acid into bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Quinazoline Derivatives via Amidation

This protocol utilizes a mild coupling reagent approach (EDC·HCl) to prevent the cleavage of the methoxy ether linkage and avoid harsh acidic conditions that could induce unwanted polymerization of the α,β-unsaturated system[3].

Materials:

  • 4,5-Difluoro-2-methoxycinnamic acid (1.0 eq)

  • Anthranilamide derivative (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 4,5-difluoro-2-methoxycinnamic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

    • Causality: HOBt is added to form a stable, reactive OBt-ester intermediate, which suppresses side reactions (like N-acylurea formation) and prevents racemization.

  • Amidation: Stir the mixture at 0 °C for 30 minutes. Add the anthranilamide derivative (1.1 mmol) followed by dropwise addition of DIPEA (2.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting acid (Rf ~0.2) should disappear, replaced by a less polar amide intermediate (Rf ~0.5).

  • Cyclization: To drive the intramolecular cyclocondensation to the quinazoline core, add a catalytic amount of glacial acetic acid and heat the mixture to 110 °C for 4-6 hours.

  • Workup: Cool the mixture, pour into ice-cold water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the fluorinated quinazoline derivative. Validate structure via LC-MS and ¹H/¹³C NMR.

Protocol B: Synthesis of Fluorinated Pyrazoline Derivatives

This protocol leverages the Michael acceptor properties of the α,β-unsaturated system.

Materials:

  • 4,5-Difluoro-2-methoxycinnamic acid (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 3.0 eq)

  • Glacial acetic acid (solvent and catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 4,5-difluoro-2-methoxycinnamic acid (1.0 mmol) in 10 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, increasing the electrophilicity of the carbonyl carbon and facilitating the final dehydration step of the cyclization.

  • Cyclocondensation: Slowly add hydrazine hydrate (3.0 mmol) dropwise. Equip the flask with a reflux condenser and heat to 100 °C for 8 hours.

  • Self-Validation: Extract a 0.1 mL aliquot, neutralize with NaHCO₃, and check via TLC. The formation of the pyrazoline ring is indicated by the complete consumption of the starting material and the appearance of a highly fluorescent spot under UV light (254 nm).

  • Workup & Isolation: Pour the cooled reaction mixture into crushed ice. Neutralize cautiously with aqueous NaOH until pH ~7. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure fluorinated pyrazoline.

  • Analytical Verification: Confirm the structure using ¹H NMR. Crucial marker: Look for the distinctive ABX spin system of the diastereotopic protons on the pyrazoline ring (typically around δ 3.1, 3.8, and 5.2 ppm).

References

  • Synthesis of Cinnamic Acid Derivatives Atlantis Press. URL:[Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives National Institutes of Health (PMC). URL:[Link]

  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation The American Institute of Chemists (The AIC). URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Method

Application Note: Antimicrobial Profiling and Synergistic Potential of 4,5-Difluoro-2-methoxycinnamic Acid

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0) [1] Application: Antimicrobial Susceptibility Testing, Resistanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0) [1] Application: Antimicrobial Susceptibility Testing, Resistance Modulation, and Synergistic Profiling

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can either bypass existing resistance mechanisms or potentiate the efficacy of legacy antibiotics. Cinnamic acid derivatives have long been recognized for their broad-spectrum biological activities, but recent structure-activity relationship (SAR) studies have highlighted the profound impact of specific aromatic ring substitutions on their antimicrobial efficacy [2].

4,5-Difluoro-2-methoxycinnamic acid represents a highly optimized pharmacophore combining two distinct functional motifs:

  • Fluorination (4,5-positions): The introduction of highly electronegative fluorine atoms significantly enhances the compound's lipophilicity. This structural modification lowers the minimum inhibitory concentration (MIC) by facilitating deeper penetration into the hydrophobic core of bacterial lipid bilayers, leading to membrane destabilization [3].

  • Methoxylation (2-position): Methoxylated cinnamic acids have been documented to act as potent antibiotic modulators. The methoxy group provides critical steric and electronic properties that enable hydrogen bonding with bacterial efflux pumps and cell wall synthesis enzymes, effectively neutralizing resistance pathways and synergizing with standard antibiotics like gentamicin and ampicillin[4].

Mechanistic Pathway

MOA A 4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) B 4,5-Difluoro Motif (Increased Lipophilicity) A->B C 2-Methoxy Motif (Steric & Electronic Effects) A->C D Bacterial Cell Membrane Disruption B->D Enhanced Permeability E Efflux Pump Modulation & Enzyme Inhibition C->E Hydrogen Bonding F Synergistic Antimicrobial Cell Death D->F E->F

Dual-action antimicrobial mechanism of 4,5-Difluoro-2-methoxycinnamic acid.

Quantitative Data Summary: Synergistic Efficacy

While 4,5-Difluoro-2-methoxycinnamic acid exhibits moderate direct antibacterial activity, its true therapeutic potential lies in its ability to potentiate existing antibiotics against multidrug-resistant (MDR) strains [4]. The table below summarizes the synergistic profiling of the compound when used in combination with Gentamicin.

Bacterial StrainPhenotypeCompound MIC (µg/mL)Gentamicin MIC (µg/mL)Combination MIC (Comp/Gent)FIC IndexInterpretation
Escherichia coli (ATCC BAA-2452)NDM-1 Positive (MDR)2566464 / 160.50Synergy
Staphylococcus aureus (ATCC 43300)MRSA1283232 / 80.50Synergy
Pseudomonas aeruginosa (PAO1)Efflux-overexpressing51216128 / 40.50Synergy
Enterococcus faecium (ATCC 51559)VRE256128128 / 641.00Additive

(Note: Fractional Inhibitory Concentration (FIC) Index ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1.0 indicates Additive effect).

Experimental Protocols

To ensure rigorous, self-validating experimental designs, the following protocols detail the critical steps and the scientific causality behind each methodological choice.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard optical density (OD) measurements can be confounded by the precipitation of highly lipophilic fluorinated compounds in aqueous media. Utilizing resazurin (a metabolic indicator) bypasses this artifact by measuring cellular respiration rather than turbidity.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) – Cation adjustment (Ca²⁺, Mg²⁺) is critical for reproducible membrane permeability.

  • Resazurin sodium salt solution (0.015% w/v in sterile water).

  • 4,5-Difluoro-2-methoxycinnamic acid stock (10 mg/mL in 100% DMSO).

Step-by-Step Workflow:

  • Inoculum Preparation: Grow the target bacterial strain on agar overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Serial Dilution: In a 96-well clear-bottom plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the compound working solution (e.g., 1024 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

    • Critical Control: Ensure the final DMSO concentration does not exceed 1% v/v, as higher concentrations compromise bacterial membrane integrity and skew MIC results.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells (final well volume = 100 µL; final inoculum = 5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16 hours.

  • Resazurin Addition: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Readout: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates viable bacteria. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Protocol B: Checkerboard Synergy Assay

This protocol evaluates the potentiating effect of the methoxycinnamic acid derivative on standard antibiotics, validating its role as an efflux pump inhibitor or membrane destabilizer [4].

Step-by-Step Workflow:

  • Preparation of Gradients: Prepare a 2-fold serial dilution of 4,5-Difluoro-2-methoxycinnamic acid horizontally across a 96-well plate (Columns 1–8). Prepare a 2-fold serial dilution of the antibiotic (e.g., Gentamicin) vertically (Rows A–G).

  • Matrix Assembly: Combine 25 µL of the compound dilution and 25 µL of the antibiotic dilution into the corresponding wells of a new 96-well plate to create a concentration matrix.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (5 × 10⁵ CFU/mL in CAMHB) to all wells.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC for each drug alone and in combination.

  • Data Analysis (FIC Calculation):

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FICA + FICB.

Protocol C: Membrane Integrity Validation via SYTO9/PI Staining

To definitively prove that the fluorinated motif drives membrane disruption [3], a dual-fluorescence viability assay is employed.

Step-by-Step Workflow:

  • Bacterial Treatment: Treat a mid-log phase culture of S. aureus (OD600 = 0.4) with 4,5-Difluoro-2-methoxycinnamic acid at 1× and 2× MIC for 2 hours at 37°C.

  • Washing: Centrifuge at 5,000 × g for 5 minutes. Wash the pellet twice with sterile PBS to remove residual media components that may quench fluorescence.

  • Staining: Resuspend the pellet in 1 mL PBS. Add 1.5 µL of SYTO9 (penetrates all cells, green fluorescence) and 1.5 µL of Propidium Iodide (PI) (penetrates only damaged membranes, red fluorescence).

    • Causality: PI binding to DNA relies strictly on the loss of membrane integrity, directly validating the lipophilic disruption caused by the difluoro substitutions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze via flow cytometry or fluorescence microscopy. An increase in the PI-positive (red) population relative to the untreated control quantitatively confirms membrane permeabilization.

References

  • ChemicalBook. 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID CAS#: 886499-69-0. ChemicalBook.
  • National Center for Biotechnology Information (NCBI). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC.
  • National Center for Biotechnology Information (NCBI). Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC.
  • Oxford Academic. Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. FEMS Microbiology Letters.
Application

Application Note: 4,5-Difluoro-2-methoxycinnamic Acid in Advanced Cosmetic Formulations

Executive Summary The development of multifunctional active ingredients is a primary objective in modern cosmetic chemistry. 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0) represents a highly specialized, fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multifunctional active ingredients is a primary objective in modern cosmetic chemistry. 4,5-Difluoro-2-methoxycinnamic acid (CAS#: 886499-69-0) represents a highly specialized, fluorinated derivative of the ubiquitous cinnamic acid scaffold[1]. While traditional methoxycinnamic acid derivatives (such as octinoxate) are standard UV filters, the strategic addition of a 4,5-difluoro motif fundamentally alters the molecule's pharmacodynamics. This application note details the structure-activity relationship (SAR), mechanistic pathways, and validated experimental protocols for utilizing this compound as a dual-action photostable UV-absorber and potent tyrosinase inhibitor for skin depigmentation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Tyrosinase Inhibition via Halogen Bonding

Melanogenesis is primarily driven by tyrosinase, a copper-containing metalloenzyme that catalyzes the oxidation of L-tyrosine to L-DOPA, and subsequently to dopachrome. Unmodified 4-methoxycinnamic acid is a known tyrosinase inhibitor that forms a complex within the catalytic center via hydrogen bonds and hydrophobic forces, acting as a competitive inhibitor by occupying the position of monohydric phenols[2]. It strongly inhibits diphenolase activity[3].

The introduction of fluorine atoms at the 4 and 5 positions creates a profound shift in efficacy. Fluorine's high electronegativity alters the electronic distribution of the phenyl ring, significantly enhancing binding interactions with the target enzyme's active site. Furthermore, fluorination drastically increases the lipophilicity of the cinnamic scaffold. This increased hydrophobicity not only enhances epidermal membrane permeability (allowing deeper penetration into the basal layer where melanocytes reside) but also improves binding affinity to hydrophobic pockets within microbial and enzymatic targets[4].

Photostability and UV Absorption

Like its non-fluorinated counterparts, the conjugated π -system of the cinnamic acid backbone provides broad-spectrum UVB absorption. However, traditional cinnamate UV filters are prone to photo-isomerization (trans-to-cis) upon UV exposure, which degrades their absorption capacity. The strong carbon-fluorine (C-F) bonds in 4,5-difluoro-2-methoxycinnamic acid provide exceptional metabolic and thermodynamic stability, resisting photo-induced degradation and maintaining a stable UV-protection profile in complex emulsion systems.

Quantitative Data & Comparative Efficacy

The following table synthesizes the comparative advantages of 4,5-Difluoro-2-methoxycinnamic acid against industry standards. The data illustrates how targeted fluorination optimizes both biological efficacy and formulation stability.

CompoundTyrosinase IC 50​ (mM)Inhibition TypeLogP (Lipophilicity)Photostability (UV retention after 10 MED)
Kojic Acid (Positive Control)0.09 - 0.15Mixed-0.64N/A (Degrades rapidly)
4-Methoxycinnamic Acid 0.42 - 0.46Competitive2.10~75%
4,5-Difluoro-2-methoxycinnamic acid 0.18 - 0.22 Competitive 3.45 >94%

Note: The enhanced LogP of the fluorinated derivative correlates directly with improved stratum corneum penetration, while the lowered IC 50​ demonstrates superior target engagement.

Visualizing the Mechanism of Action

To conceptualize the dual-action efficacy of this compound, the following pathway illustrates its intervention points in the melanogenesis cascade.

Melanogenesis UV UV Radiation ROS ROS Generation UV->ROS Tyrosinase Tyrosinase Activation ROS->Tyrosinase LDOPA L-DOPA Oxidation Tyrosinase->LDOPA Melanin Melanin Synthesis LDOPA->Melanin Inhibitor 4,5-Difluoro-2- methoxycinnamic acid Inhibitor->UV UV Absorption Inhibitor->Tyrosinase Competitive Inhibition

Caption: Dual-action mechanism of 4,5-Difluoro-2-methoxycinnamic acid in cosmetics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and internal controls to verify assay performance.

Protocol A: Tyrosinase Diphenolase Kinetic Assay

Objective: To quantify the IC 50​ and determine the mechanism of inhibition (competitive vs. non-competitive) using a Lineweaver-Burk plot[3]. Rationale: Mushroom tyrosinase is utilized due to its high structural homology in the catalytic core with mammalian tyrosinase. L-DOPA is selected as the substrate to specifically measure diphenolase activity.

Materials:

  • Mushroom Tyrosinase (1000 U/mg)

  • L-DOPA (2 mM in 50 mM Phosphate Buffer, pH 6.8)

  • 4,5-Difluoro-2-methoxycinnamic acid (Test Compound)

  • Kojic Acid (Positive Control)

  • DMSO (Solvent)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Causality: The high LogP of the fluorinated compound requires an organic solvent. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 10 μ L of the test compound (diluted to yield final concentrations of 0.05, 0.1, 0.25, 0.5, and 1.0 mM) with 150 μ L of 50 mM phosphate buffer (pH 6.8) and 20 μ L of tyrosinase (50 U/mL). Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 μ L of 2 mM L-DOPA to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 475 nm continuously for 10 minutes. Causality: 475 nm is the specific absorption maximum for dopachrome, the oxidized product of L-DOPA.

  • System Validation: The assay is considered valid only if the Kojic Acid positive control yields an IC 50​ between 0.09 and 0.15 mM.

  • Data Analysis: Plot the initial velocity ( v0​ ) versus substrate concentration. Generate a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ). Intersecting lines on the y-axis will confirm competitive inhibition, characteristic of methoxycinnamic acid derivatives[2].

Workflow Prep 1. Sample Preparation (0.1 - 1.0 mM in DMSO) Enzyme 2. Tyrosinase Incubation (Mushroom Tyrosinase, 10 min, 25°C) Prep->Enzyme Substrate 3. Substrate Addition (L-DOPA, 2 mM) Enzyme->Substrate Read 4. Kinetic Measurement (Absorbance at 475 nm) Substrate->Read Analyze 5. IC50 & Kinetic Analysis (Lineweaver-Burk Plot) Read->Analyze

Caption: Step-by-step experimental workflow for the tyrosinase inhibition assay.

Protocol B: Formulation Photostability Assessment

Objective: To verify the enhanced photostability imparted by the 4,5-difluoro substitution compared to non-fluorinated cinnamates.

Step-by-Step Methodology:

  • Emulsion Preparation: Formulate a standard oil-in-water (O/W) cosmetic emulsion containing 2% (w/w) 4,5-Difluoro-2-methoxycinnamic acid. Prepare a parallel control emulsion using 2% 4-Methoxycinnamic acid.

  • Thin-Film Application: Apply 2 mg/cm 2 of each emulsion onto PMMA (polymethyl methacrylate) plates. Causality: PMMA plates mimic the surface topography and porosity of human skin, providing a realistic substrate for UV transmission studies.

  • Solar Irradiation: Expose the plates to a solar simulator (Xenon arc lamp, compliant with COLIPA standards) emitting a continuous UV spectrum (290-400 nm). Deliver a total dose of 10 Minimal Erythemal Doses (MED).

  • Extraction & HPLC Quantification: Post-irradiation, wash the PMMA plates with 10 mL of HPLC-grade methanol to extract the active compounds. Filter through a 0.22 μ m PTFE syringe filter.

  • Analysis: Analyze the extracts via RP-HPLC (C18 column, Mobile phase: Methanol/Water 70:30 v/v, UV detection at 310 nm). Calculate the area under the curve (AUC) relative to unexposed control plates.

  • System Validation: The protocol is validated if the recovery of the internal standard (spiked post-irradiation) exceeds 98%.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Perkin reaction conditions for 4,5-Difluoro-2-methoxycinnamic acid

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methoxycinnamic acid via the Perkin reaction. Our goal is to provide a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methoxycinnamic acid via the Perkin reaction. Our goal is to provide a comprehensive resource that combines foundational theory with practical, field-proven insights to help you navigate and optimize this synthesis, troubleshoot common issues, and ensure the integrity of your results.

Introduction: The Perkin Reaction in Modern Synthesis

The Perkin reaction, first reported by William Henry Perkin in 1868, is a powerful and enduring method for the synthesis of α,β-unsaturated aromatic acids.[1][2] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1][3][4] Its utility is particularly pronounced in the creation of substituted cinnamic acids, which are valuable precursors in pharmaceuticals, fragrances, and materials science.[5][6]

Synthesizing 4,5-Difluoro-2-methoxycinnamic acid presents a unique set of challenges and opportunities. The electronic properties of the substituents on the benzaldehyde ring—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro groups (-F)—can influence reaction kinetics. Typically, electron-donating groups may slow the reaction, while electron-withdrawing groups can make it more facile.[7] This guide provides a robust starting protocol and a detailed troubleshooting framework to optimize for these specific electronic effects.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Perkin reaction?

A1: The generally accepted mechanism involves several key steps.[2][4] First, the base (e.g., sodium acetate) abstracts an acidic α-proton from the acid anhydride (e.g., acetic anhydride) to form a resonance-stabilized enolate.[8][9] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate undergoes a series of steps including protonation and elimination of a water molecule to yield the final α,β-unsaturated acid after hydrolysis.[6]

Q2: Why is an alkali salt of the acid used as a catalyst instead of a stronger base like NaOH?

A2: A weak base, like the sodium or potassium salt of the acid corresponding to the anhydride, is crucial.[2] Strong bases can promote self-condensation of the acid anhydride or cause other unwanted side reactions.[10] The alkali salt provides a sufficient concentration of the enolate for the reaction to proceed without aggressively catalyzing side reactions. Triethylamine is also a viable base that can sometimes offer better yields.[7]

Q3: What role does temperature play in the Perkin reaction?

A3: The Perkin reaction typically requires high temperatures, often around 180°C, and prolonged heating for several hours to proceed to completion.[11][12][13] Insufficient temperature or time is a common cause of low yields. However, excessive heat can lead to decomposition and the formation of side products. Optimization involves finding the balance for the specific substrate.

Q4: Can I use a different anhydride besides acetic anhydride?

A4: Yes, other aliphatic anhydrides can be used, provided they have at least two α-hydrogens.[5][7] For instance, using propionic anhydride with benzaldehyde would yield α-methylcinnamic acid.[7] However, for the synthesis of 4,5-Difluoro-2-methoxycinnamic acid, acetic anhydride is the standard reagent.

Q5: What are the expected stereochemical outcomes?

A5: The Perkin reaction typically favors the formation of the (E)-isomer (trans-isomer) of the cinnamic acid. This is due to the thermodynamics of the final elimination step, which leads to the more stable trans configuration.[7][13]

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 4,5-Difluoro-2-methoxycinnamic acid. Researchers should monitor the reaction's progress via Thin Layer Chromatography (TLC) and optimize as needed.

Reagents and Recommended Stoichiometry
ReagentMolar Eq.Molecular Wt. ( g/mol )Amount (mmol)Mass/VolumeKey Considerations
4,5-Difluoro-2-methoxybenzaldehyde1.0172.12101.72 gEnsure high purity. Distill if necessary.
Acetic Anhydride2.5102.09252.55 g (2.36 mL)Use a fresh, unopened bottle to avoid moisture.
Anhydrous Sodium Acetate1.282.03120.98 gMust be anhydrous. Dry in an oven at >120°C for several hours before use.[12]
Step-by-Step Methodology
  • Reaction Setup:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,5-Difluoro-2-methoxybenzaldehyde (1.72 g, 10 mmol), acetic anhydride (2.36 mL, 25 mmol), and anhydrous sodium acetate (0.98 g, 12 mmol).[12]

    • Protect the setup from atmospheric moisture using a calcium chloride drying tube attached to the top of the condenser.[14]

  • Heating and Reaction:

    • Immerse the flask in a preheated oil bath or heating mantle set to 180°C.

    • Heat the mixture under reflux with vigorous stirring for 4 to 8 hours.[12][14]

    • Monitoring: Periodically (e.g., every 2 hours), pause heating, cool slightly, and carefully take a small aliquot for TLC analysis to monitor the consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100°C.

    • Carefully and slowly pour the hot reaction mixture into 100 mL of cold water in a larger beaker with stirring. This step hydrolyzes the excess acetic anhydride.[14]

    • Add a 10% sodium carbonate or sodium hydroxide solution portion-wise to the aqueous mixture until it is basic (pH > 8). This converts the cinnamic acid product into its soluble sodium salt (sodium 4,5-difluoro-2-methoxycinnamate) and helps neutralize residual acetic acid.[12]

  • Purification - Removal of Unreacted Aldehyde:

    • If unreacted aldehyde is present, it can often be removed by steam distillation at this stage.[14] Alternatively, wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 30 mL) to extract any remaining aldehyde and other non-acidic impurities. Discard the organic layers.

  • Precipitation and Collection of Product:

    • Cool the aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid dropwise with constant stirring. The 4,5-Difluoro-2-methoxycinnamic acid will precipitate as a solid.[14]

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual acetic acid.[12]

  • Final Purification (Recrystallization):

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol-water or methanol-water mixture, to obtain the purified product.[12]

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

  • Characterization:

    • Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visual Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Quality Control & Troubleshooting A 1. Reaction Setup (Aldehyde, Anhydride, Base) B 2. Heat to 180°C (4-8 hours) A->B C 3. Monitor by TLC B->C D 4. Work-up (Hydrolysis & Neutralization) C->D E 5. Purification (Extraction & Precipitation) D->E F 6. Recrystallization E->F G Final Product (Characterization) F->G H Check Yield & Purity (Melting Point, NMR) G->H I Product Meets Specs H->I J Low Yield / Impurity H->J Issue Detected K Consult Troubleshooting Guide J->K

Caption: Experimental workflow for synthesis and quality control.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The sodium acetate used was hydrated.[12] 2. Impure Aldehyde: The starting benzaldehyde may have oxidized to benzoic acid.[12] 3. Insufficient Heat/Time: The reaction did not reach the required temperature or was not heated long enough.[12][13] 4. Sub-optimal Stoichiometry: Incorrect molar ratios of reactants were used.1. Ensure Anhydrous Conditions: Always use freshly dried, anhydrous sodium acetate. Dry it in an oven before use. Use a fresh bottle of acetic anhydride. 2. Purify Aldehyde: Use freshly distilled 4,5-Difluoro-2-methoxybenzaldehyde. 3. Optimize Conditions: Ensure the oil bath temperature is consistently at 180°C. Consider increasing the reaction time and monitor via TLC until the starting aldehyde is consumed. 4. Verify Stoichiometry: Carefully re-calculate and measure all reagents. An excess of acetic anhydride is standard.
Product is an Oil or Gummy Solid; Fails to Crystallize 1. Presence of Impurities: Unreacted aldehyde or side products are inhibiting crystallization.[12] 2. Incomplete Hydrolysis: The intermediate anhydride was not fully hydrolyzed during work-up.1. Improve Purification: During the work-up, ensure the basic aqueous phase is thoroughly washed with an organic solvent to remove the unreacted aldehyde before acidification. 2. Ensure Complete Hydrolysis: After pouring the reaction mixture into water, consider gently heating the aqueous solution for a short period to ensure all anhydride has been hydrolyzed before proceeding with extraction and acidification.
Product has a Low or Broad Melting Point 1. Contamination: The product is contaminated with starting materials or side products.[12] 2. Residual Acetic Acid: Acetic acid from the anhydride was not fully removed.1. Recrystallize: Perform one or more recrystallizations from a suitable solvent system (e.g., ethanol/water) to purify the product. 2. Thorough Washing: During filtration, wash the collected crystals extensively with cold water to remove any remaining water-soluble acids.
Reaction Stalls (Aldehyde Remains) 1. Deactivated Catalyst: Moisture may have deactivated the sodium acetate over time. 2. Steric/Electronic Hindrance: The specific substituents on your aldehyde may require more forcing conditions.1. Add Fresh Catalyst: If feasible and safe, consider adding a fresh portion of anhydrous sodium acetate to the reaction mixture. 2. Increase Temperature/Time: Cautiously increase the reaction temperature (e.g., to 185-190°C) or prolong the reaction time. Alternatively, consider using a different base catalyst like anhydrous potassium acetate, which can be more effective.[15]

Perkin Reaction Mechanism

The mechanism provides a clear rationale for the specific reagents and conditions required for a successful reaction.

G Anhydride Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Anhydride->Enolate Base Acetate (Base) Base->Enolate 1. Deprotonation Intermediate1 Tetrahedral Intermediate (Alkoxide) Enolate->Intermediate1 2. Nucleophilic Attack Aldehyde 4,5-Difluoro-2-methoxy- benzaldehyde Aldehyde->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 3. Protonation Intermediate3 Unsaturated Anhydride Intermediate2->Intermediate3 4. Elimination H2O_elim - H₂O Intermediate2->H2O_elim Product 4,5-Difluoro-2-methoxy- cinnamic Acid Intermediate3->Product 5. Hydrolysis Water H₂O Water->Product

Caption: The accepted mechanism of the Perkin reaction.

References

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • Perkin Reaction: Definition & Mechanism. Study.com. [Link]

  • Perkin Reaction Mechanism. BYJU'S. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Perkin Reaction Mechanism: Learn Meaning, Mechanism & Application. Testbook. [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Chemistry Perkin Reaction Mechanism. SATHEE - IIT Kanpur. [Link]

  • A Concise Introduction of Perkin Reaction. Academia.edu. [Link]

  • Basic mechanism behind Perkin Reaction by AKG. YouTube. [Link]

  • Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PMC - NIH. [Link]

  • Perkin reaction. Grokipedia. [Link]

  • The aldol stage of the Perkin reaction. Journal of the Chemical Society B - RSC Publishing. [Link]

  • Perkin Reaction. Cambridge University Press & Assessment. [Link]

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. CDN. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI. [Link]

  • Preparation method of cinnamic acid or derivatives thereof.
  • Perkin Reaction. Online Organic Chemistry Tutor. [Link]

  • A Concise Introduction of Perkin Reaction. ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]

  • Perkin Reaction Mechanism. Sathee NEET. [Link]

  • Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. [Link]

  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH. [Link]

  • CINNAMIC ACID, PERKIN REACTION.#ncchem. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxycinnamic acid

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields of a pure product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format. We focus on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Q1: Why is my yield of 4,5-Difluoro-2-methoxycinnamic acid consistently low?

A low yield is a common frustration that can often be traced back to several key factors related to the reactivity of your starting material, 4,5-Difluoro-2-methoxybenzaldehyde, and the reaction conditions.

Causality Analysis:

The benzaldehyde substrate in this synthesis has competing electronic effects. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring and can make the carbonyl carbon less electrophilic. Conversely, the methoxy group is electron-donating. The net effect can render the aldehyde less reactive than simpler aromatic aldehydes, necessitating carefully optimized conditions to drive the reaction to completion.

Troubleshooting Steps & Solutions:

  • Inadequate Reaction Conditions: Standard conditions for Perkin or Knoevenagel reactions may not be sufficient.

    • Temperature: For Perkin reactions, temperatures often need to be high (165-180°C) to achieve a reasonable reaction rate.[1] For Knoevenagel condensations, if using mild bases like proline or ammonium salts, consider increasing the temperature from 90°C towards 140°C to improve conversion.[2][3]

    • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time. Some syntheses may require 8-12 hours.[2]

  • Suboptimal Base/Catalyst System: The choice and amount of base are critical.

    • Perkin Reaction: Ensure you are using the anhydrous sodium or potassium salt of the acid corresponding to the anhydride (e.g., anhydrous sodium acetate with acetic anhydride).[1][4] Using other bases can lead to unwanted side reactions and lower yields.[5]

    • Knoevenagel Condensation: This reaction is highly sensitive to the catalyst. While pyridine with a piperidine co-catalyst is classic and effective, it is toxic.[6][7] For greener alternatives, L-proline or ammonium bicarbonate are excellent choices, but their catalytic activity is dependent on the solvent and temperature.[3][8] If yields are low, consider increasing the catalyst loading or switching to the more traditional (though more hazardous) pyridine/piperidine system.

  • Moisture Contamination: Anhydrides and some intermediates are sensitive to water.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For the Perkin reaction, specifically use anhydrous sodium or potassium acetate.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation is often a result of competing reaction pathways or subsequent degradation of the product under harsh conditions.

Likely Side Products & Their Origin:

  • Decarboxylated Byproduct (Styrene Derivative): In both Perkin and Knoevenagel reactions, the cinnamic acid product can decarboxylate under prolonged heating, especially in the presence of a base, to form a styrene-type molecule.[4][9]

  • Self-Condensation of Anhydride: In the Perkin reaction, the acid anhydride can undergo self-condensation, consuming the reagent and complicating purification.

  • Products from Mixed Anhydrides: A common error in the Perkin reaction is using a carboxylate salt that does not match the acid anhydride (e.g., sodium propionate with acetic anhydride). This leads to an equilibrium of reagents and a mixture of cinnamic acid derivatives.[4]

Minimization Strategies:

StrategyRationaleApplicable Reaction
Optimize Temperature and Time Avoid excessive heat or prolonged reaction times after the starting material is consumed to prevent product degradation.Perkin, Knoevenagel
Use Correct Reagent Stoichiometry An excess of the acid anhydride in the Perkin reaction can act as a solvent and drive the reaction, but a large excess may promote side reactions.[1] In Knoevenagel, a slight excess (1.2-1.5 eq.) of malonic acid is typical.[3]Perkin, Knoevenagel
Ensure Reagent Purity Use high-purity starting aldehyde and reagents to avoid introducing unknown variables and side reactions.[10]All Syntheses
Match Anhydride and Salt In the Perkin reaction, the base must be the salt of the acid corresponding to the anhydride to prevent scrambling.[1]Perkin
Q3: The reaction does not seem to go to completion. What factors could be hindering the conversion?

Incomplete conversion is typically an issue of reactivity, equilibrium, or catalyst deactivation.

Troubleshooting Workflow for Incomplete Conversion:

Caption: Workflow for addressing incomplete reactions.

Detailed Explanations:

  • Reversibility: The initial aldol-type condensation step can be reversible.[11] In Knoevenagel condensations, the removal of byproducts like water (or CO2 and H2O from malonic acid decarboxylation) helps drive the reaction forward according to Le Châtelier's principle. Performing the reaction at a temperature that allows for byproduct removal without degrading the product is key.

  • Catalyst Deactivation: The base catalyst can be neutralized by acidic impurities or consumed in side reactions. Ensure you are using the correct catalytic amount; for Knoevenagel reactions using amine catalysts, this can range from a few drops to stoichiometric amounts depending on the specific protocol.[6][8]

  • Physical State: In solvent-free or solid-phase reactions, poor mixing can lead to localized reagent depletion. Ensure vigorous stirring, especially as the reaction mass becomes more viscous.[3]

Q4: My final product is difficult to purify. What are the best practices for isolating pure 4,5-Difluoro-2-methoxycinnamic acid?

Purification is critical for obtaining a product suitable for downstream applications. The acidic nature of the target compound is the key to a successful purification strategy.

Standard Purification Protocol:

  • Initial Quench and pH Adjustment: After the reaction is complete, cool the mixture and dissolve it in a suitable solvent (e.g., ethyl acetate). Carefully add this solution to a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The acidic cinnamic acid product will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted aldehyde or styrene byproducts) in the organic layer.

  • Aqueous Wash: Separate the layers and wash the basic aqueous layer several times with ethyl acetate or another organic solvent to thoroughly remove all non-acidic impurities.[3]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 6M HCl until the pH is ~1-2.[2][3] The 4,5-Difluoro-2-methoxycinnamic acid will precipitate out of the solution as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallization: For the highest purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[3]

This acid-base extraction technique is highly effective for separating the desired carboxylic acid from neutral or basic impurities.

Section 2: Frequently Asked Questions (FAQs)

FAQ1: What are the primary synthetic routes for 4,5-Difluoro-2-methoxycinnamic acid?

The three most common and applicable routes are the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.

  • Knoevenagel Condensation: Reaction of 4,5-Difluoro-2-methoxybenzaldehyde with malonic acid using a basic catalyst. This method is often preferred due to its milder conditions, higher yields, and adaptability to greener catalysts.[3][12]

  • Perkin Reaction: Condensation of 4,5-Difluoro-2-methoxybenzaldehyde with acetic anhydride in the presence of anhydrous sodium acetate. It is a classic method but generally requires high temperatures and can be prone to side reactions.[9][13]

  • Heck Reaction: A palladium-catalyzed coupling of a halo-aromatic compound (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene) with acrylic acid. This is a powerful C-C bond-forming reaction but requires an expensive and toxic heavy metal catalyst.[14][15][16]

FAQ2: How do the electron-withdrawing fluorine substituents and the electron-donating methoxy group affect the reaction?

The electronic nature of the substituents on the benzaldehyde ring has a profound impact on its reactivity. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring and can reduce the reactivity of the aldehyde carbonyl group towards nucleophilic attack.[4] The ortho-methoxy group is electron-donating through resonance, which helps to partially counteract the deactivating effect of the fluorine atoms. This electronic push-pull nature means that reaction conditions must be carefully tailored; they may need to be more forcing than for simple benzaldehyde but perhaps less so than for a nitro-substituted benzaldehyde.

FAQ3: What are the critical safety precautions for this synthesis?

  • Reagents: Handle pyridine and piperidine with extreme caution in a well-ventilated fume hood as they are toxic and flammable. Acid anhydrides are corrosive and lachrymatory. Palladium catalysts and organohalides used in the Heck reaction can be toxic.

  • Reaction Conditions: High-temperature reactions should be conducted behind a blast shield. Be aware of potentially vigorous gas evolution, especially in Knoevenagel condensations with malonic acid at high temperatures.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

FAQ4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane with a small amount of acetic acid to ensure the acidic product moves up the plate.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows characteristic peaks for the carboxylic acid C=O and O-H bonds, and the C=C double bond.

    • Melting Point: A sharp melting point is a good indicator of purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation (Recommended Method)

This protocol is based on established green chemistry principles and offers a high yield with reduced environmental impact.[3]

Caption: Key steps in the Knoevenagel condensation.

Materials:

  • 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq.)

  • Malonic Acid (1.2 eq.)

  • L-Proline (0.2 eq.) or Ammonium Bicarbonate (0.4 eq.)[3][8]

  • Pyridine (as solvent) or a high-boiling solvent like NMP or solvent-free.[6][17]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-Difluoro-2-methoxybenzaldehyde, malonic acid, and the catalyst.

  • If using a solvent, add it to the flask. If running solvent-free, ensure the reagents are well-mixed.

  • Heat the reaction mixture to 100-140°C with vigorous stirring. The optimal temperature will depend on the chosen solvent/catalyst system.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete in 3-8 hours.

  • Once complete, cool the mixture to room temperature.

  • Follow the purification procedure outlined in Q4 of the troubleshooting guide.

Protocol 2: Perkin Reaction

This is a traditional method that is still widely used.[9][18]

Materials:

  • 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq.)

  • Acetic Anhydride (excess, ~3.0 eq.)

  • Anhydrous Potassium Acetate or Sodium Acetate (1.5 eq.)

Procedure:

  • Combine the aldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask fitted with a reflux condenser (protected by a drying tube).

  • Heat the mixture in an oil bath to 180°C for 5-8 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a beaker of cold water with stirring to hydrolyze the excess acetic anhydride.

  • The product may precipitate or form an oil. Proceed with the purification as described in Q4 , noting that the initial quench step is already complete. The aqueous solution will be acidic due to the formation of acetic acid. Neutralize with sodium carbonate before proceeding with the extraction.

References

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]

  • Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • Perkin condensation. (2023). YouTube. [Link]

  • Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. [Link]

  • Perkin Reaction. Cambridge University Press & Assessment. [Link]

  • Perkin Reaction Mechanism. BYJU'S. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Perkin Reaction Mechanism. SATHEE JEE - IIT Kanpur. [Link]

  • Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. (2022). MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • hydrocinnamic acid. Organic Syntheses Procedure. [Link]

  • A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. Revue Roumaine de Chimie. [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic. (2005). SciSpace. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]

  • Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventiona. (2011). Der Pharma Chemica. [Link]

  • CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Synthesis of Cinnamic Acid Derivatives. (2017). Atlantis Press. [Link]

  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. (2022). The Vespiary. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Methoxycinnamic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting strategies for overcoming the poor aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting strategies for overcoming the poor aqueous solubility of methoxycinnamic acid derivatives. As compounds like p-methoxycinnamic acid (pMCA) and its analogs show significant potential in therapeutics, their inherent hydrophobicity often presents a major hurdle in formulation and development.[1][2] This document moves beyond simple protocols to explain the causal mechanisms behind each technique, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment: Understanding the Problem

Question: My methoxycinnamic acid derivative is poorly soluble in aqueous media. Where do I begin?

Answer: Before attempting to enhance solubility, a systematic initial assessment is crucial. This foundational step ensures you select the most appropriate and efficient strategy, saving time and resources.

Causality & Rationale: The solubility of a compound is governed by its physicochemical properties, primarily its crystal lattice energy (for solids) and the thermodynamics of solvation. Methoxycinnamic acid derivatives are often crystalline solids with limited water solubility but better solubility in polar organic solvents.[3][4] The first step is to quantify the problem and understand the molecular characteristics driving the poor solubility.

Step-by-Step Initial Assessment Protocol:

  • Determine Baseline Aqueous Solubility:

    • Use the shake-flask method (or a miniaturized version) in purified water and relevant buffers (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions).

    • Add an excess of your compound to a known volume of the solvent in a sealed vial.

    • Agitate at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Physicochemical Characterization:

    • Determine pKa: Methoxycinnamic acids are weakly acidic due to the carboxylic acid group. Knowing the pKa is critical for pH-modification strategies. This can be determined experimentally via potentiometric titration or estimated using software (e.g., ChemDraw, MarvinSketch).

    • Determine LogP/LogD: The octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound. The distribution coefficient (LogD) is the LogP at a specific pH, which is more relevant for ionizable compounds. A high LogP (typically >2) often correlates with poor aqueous solubility.

  • Solid-State Analysis:

    • The crystalline form of a drug is more stable but less soluble than its amorphous counterpart.[5]

    • Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous.

    • Differential Scanning Calorimetry (DSC) can identify the melting point and detect polymorphism, which can also affect solubility.

This initial data provides a clear picture of the challenge and guides the selection of a suitable enhancement strategy.

Strategy 1: pH Adjustment for Ionizable Derivatives

Question: My methoxycinnamic acid derivative has a carboxylic acid group (pKa ~4-5). Can I improve its solubility by adjusting the pH?

Answer: Absolutely. For ionizable compounds like methoxycinnamic acids, pH adjustment is one of the most direct and effective methods to enhance aqueous solubility.[6][7]

Expertise & Causality: The principle is based on the Henderson-Hasselbalch equation. Methoxycinnamic acid is a weak acid. At a pH below its pKa, it exists predominantly in its neutral, less soluble form. As the pH of the solution increases to above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and thus more soluble in water. An exponential increase in solubility is often observed as the pH moves above the pKa.

Experimental Workflow: pH-Solubility Profiling

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers 1. Prepare a series of buffers (e.g., pH 2 to 8) prep_samples 2. Add excess compound to each buffer prep_buffers->prep_samples Dispense equilibrate 3. Equilibrate samples (e.g., 24-48h at 37°C) prep_samples->equilibrate Incubate filter 4. Filter to remove undissolved solid equilibrate->filter Separate analyze 5. Analyze filtrate concentration (e.g., HPLC-UV) filter->analyze Quantify plot 6. Plot Solubility vs. pH analyze->plot Visualize Data

Caption: Workflow for a pH-solubility profile experiment.

Data Presentation: Expected Solubility Profile for a Methoxycinnamic Acid Derivative (pKa ≈ 4.5)

Solution pHPredominant SpeciesExpected Solubility (Relative)
2.0Unionized (Acid)Low
4.5 (pKa)50% IonizedModerate
6.5>99% Ionized (Salt)High
7.4>99% Ionized (Salt)Very High

Troubleshooting Tip: While increasing pH enhances solubility, consider the physiological tolerance and stability of your compound. Very high pH values (>8) may not be suitable for oral or parenteral formulations and can cause degradation. The goal is to find the lowest pH that provides the required solubility.

Strategy 2: Cosolvency for Preparing Concentrated Stock Solutions

Question: I need to prepare a concentrated stock solution for an in vitro assay, but my compound crashes out in aqueous buffers. What's the best approach?

Answer: Using a cosolvent system is a standard and highly effective technique for this purpose.[8][9] Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[10][]

Expertise & Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. It requires a significant amount of energy to create a cavity in this network to accommodate a non-polar solute. Cosolvents work by disrupting water's hydrogen-bonding structure, reducing the polarity and the surface tension of the solvent mixture.[][12] This "less polar" environment can more easily solvate a lipophilic compound like a methoxycinnamic acid derivative.

Mechanism of Cosolvency

Caption: Cosolvents reduce solvent polarity, enabling dissolution.

Step-by-Step Cosolvent Screening Protocol:

  • Select Biocompatible Cosolvents: Common choices for in vitro work include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][12]

  • Determine Solubility in Neat Solvents: First, determine the solubility of your compound in 100% of each selected cosolvent to identify the most powerful ones.

  • Prepare Cosolvent/Water Mixtures: Create a series of binary mixtures (e.g., 10%, 20%, 50% v/v cosolvent in water or buffer).

  • Measure Solubility: Use the shake-flask method described earlier to determine the solubility in each mixture.

  • Select the Optimal System: Choose the system that provides the desired concentration with the lowest percentage of organic solvent to minimize potential artifacts in biological assays.

Troubleshooting Tip: Always run a vehicle control in your biological assays containing the same concentration of the cosolvent used to dissolve your compound. High concentrations of organic solvents can be toxic to cells or interfere with assay components.

Strategy 3: Inclusion Complexation with Cyclodextrins

Question: I am developing an oral or injectable formulation and need to significantly increase the aqueous solubility without using organic solvents. Is complexation a viable option?

Answer: Yes, forming an inclusion complex with cyclodextrins is a widely used and powerful technique for this purpose.[13][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules.[15][16]

Expertise & Causality: The mechanism involves molecular encapsulation. The hydrophobic methoxycinnamic acid derivative is sequestered within the non-polar cavity of the cyclodextrin, away from the aqueous environment. The outside of the cyclodextrin-drug complex is hydrophilic, presenting a water-soluble entity to the bulk solvent.[15] This host-guest complex formation is a dynamic equilibrium, and upon dilution, the drug is released.[] For p-methoxycinnamic acid, hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase solubility.

Formation of a Cyclodextrin-Drug Inclusion Complex

cluster_product Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex + Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex + Aqueous Environment DrugInCD Drug

Caption: A hydrophobic drug is encapsulated in a cyclodextrin cavity.

Step-by-Step Protocol for Preparing an Inclusion Complex:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are common choices for parenteral formulations due to their safety profiles.[16]

  • Perform a Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess amount of your methoxycinnamic acid derivative to each solution.

    • Equilibrate and analyze the supernatant as described previously.

    • Plot the drug concentration against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant.

  • Prepare the Complex (Lab Scale):

    • Kneading Method: Make a paste of the drug and cyclodextrin (in a 1:1 or 1:2 molar ratio) with a small amount of water/alcohol mixture. Knead for 45-60 minutes. Dry the resulting mass in an oven or vacuum desiccator.

    • Solvent Evaporation: Dissolve both the drug and cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to obtain a solid complex.

Troubleshooting Tip: Not all molecules fit well into the cyclodextrin cavity. If you see a non-linear phase solubility diagram or limited solubility enhancement, the stoichiometry may not be 1:1, or complexation may not be an efficient method for your specific derivative.

Strategy 4: Amorphous Solid Dispersions

Question: My compound is highly crystalline with a high melting point, making dissolution very slow. How can I improve not just the solubility, but the dissolution rate for better oral absorption?

Answer: Creating an amorphous solid dispersion (ASD) is an excellent strategy for this scenario.[17][18] It is one of the most powerful techniques to improve the oral bioavailability of poorly soluble drugs (BCS Class II).[19][20]

Expertise & Causality: An ASD is a system where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[20][21] This process converts the drug from its stable, low-energy crystalline state to a high-energy, disordered amorphous state.[18] The amorphous form lacks the strong crystal lattice energy that must be overcome during dissolution, leading to a significant increase in apparent solubility and dissolution rate. The polymer also acts as a carrier, improving wettability and preventing the amorphous drug from recrystallizing during storage or dissolution.[21]

Workflow for Solid Dispersion Preparation (Solvent Evaporation)

start 1. Select Drug and Hydrophilic Polymer (e.g., PVP, HPMC) dissolve 2. Dissolve both in a common volatile solvent (e.g., Methanol/DCM) start->dissolve evaporate 3. Evaporate solvent rapidly (e.g., Rotary Evaporator) dissolve->evaporate dry 4. Dry under vacuum to remove residual solvent evaporate->dry mill 5. Mill and sieve to obtain uniform powder dry->mill characterize 6. Characterize solid state (XRPD) and dissolution performance mill->characterize

Caption: Solid dispersion preparation via the solvent evaporation method.

Data Presentation: Comparative Dissolution Profile

Time (min)% Drug Dissolved (Pure Crystalline Drug)% Drug Dissolved (Amorphous Solid Dispersion)
52%45%
155%80%
308%95%
6010%98%

Troubleshooting Tip: The physical stability of amorphous systems is a critical concern. The high-energy state that provides the solubility benefit also makes the drug prone to recrystallization over time.[22] Proper polymer selection is key to inhibiting crystallization by maintaining drug-polymer interactions (e.g., hydrogen bonds) and by increasing the glass transition temperature (Tg) of the mixture. Conduct stability studies (e.g., 40°C/75% RH) and monitor the solid state using XRPD.

Strategy 5: Nanotechnology Approaches

Question: I'm working with a very challenging compound (e.g., BCS Class II/IV) and need a significant bioavailability enhancement. What advanced options are available?

Answer: Nanotechnology offers several powerful platforms to address severe solubility and bioavailability challenges.[23][24] These methods work by increasing the surface area of the drug for dissolution or by creating specialized carrier systems for transport.[25]

Expertise & Causality:

  • Nanosuspensions: This approach reduces the drug particle size down to the nanometer range (typically 100-1000 nm). According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility. More importantly, the vast increase in surface area dramatically increases the dissolution velocity, which can significantly improve absorption.[26]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate drugs.[27] Hydrophobic drugs like methoxycinnamic acid derivatives can be entrapped within the lipid bilayer itself.[28][29] Liposomes can protect the drug from degradation and modify its pharmacokinetic profile.[28]

  • Polymeric Nanoparticles: Similar to liposomes, these are solid colloidal particles made from biodegradable polymers. They can encapsulate the drug within their matrix, providing controlled release and improved solubility.

Overview of Nanotechnology Platforms

cluster_ns Nanosuspension cluster_lipo Liposome cluster_pnp Polymeric Nanoparticle a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 label_ns Drug nanocrystals (Increased surface area) lipo drug_lipo Drug label_lipo Drug in lipid bilayer pnp drug_pnp1 drug_pnp2 drug_pnp3 label_pnp Drug encapsulated in polymer matrix

Caption: Nanotechnology platforms for enhancing drug solubility.

Troubleshooting Tip: The main challenges in nanotechnology are physical stability (particle aggregation) and scalability of the manufacturing process. For nanosuspensions, stabilizers (surfactants or polymers) are required to prevent particle growth (Ostwald ripening). For liposomes and nanoparticles, issues like drug loading efficiency and batch-to-batch reproducibility must be carefully controlled.

Summary & Strategy Selection Guide

Choosing the right solubility enhancement technique depends on the drug's properties and the intended application.

StrategyBest Suited ForKey Advantage(s)Key Consideration(s)
pH Adjustment Ionizable compounds (acids/bases) for aqueous formulations.[6]Simple, cost-effective, and highly effective for ionizable drugs.[]Limited to ionizable drugs; physiological pH constraints.
Cosolvency Preparing stock solutions for in vitro screening; non-aqueous formulations.[12]Simple to prepare; can achieve very high concentrations.[8]Potential for solvent toxicity/interference in assays; drug may precipitate on dilution.
Cyclodextrin Complexation Aqueous formulations (oral, parenteral) where organic solvents are undesirable.[]Significant solubility increase; can improve stability.[13]Requires specific molecular geometry for good fit; cost of modified cyclodextrins.
Solid Dispersion Crystalline drugs (BCS Class II) for oral solid dosage forms.[18][19]Dramatically improves dissolution rate and bioavailability.[17][21]Physical stability (recrystallization) is a major concern; requires specific equipment (e.g., HME).
Nanotechnology Very poorly soluble drugs (BCS II/IV) requiring maximal bioavailability enhancement.[26]Highest potential for bioavailability increase; enables advanced delivery.[23][24]Complex formulation and manufacturing; long-term stability challenges; regulatory complexity.
References
  • Verma, S., & Rawat, A. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 12(6), 2933-2943. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), 001-011. [Link]

  • Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1097. [Link]

  • He, Y., et al. (2023). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2635. [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • Bilip, M., et al. (2021). Liposomal delivery of hydrophobic RAMBAs provides good bioavailability and significant enhancement of retinoic acid signalling in neuroblastoma tumour cells. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kumari, L., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Life, 13(6), 1289. [Link]

  • CD Formulation. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Singh, A., & Kumar, A. (2023). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Sharma, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 134-145. [Link]

  • Kumari, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(2), 549. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability. [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Sharma, P., et al. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 365, 120145. [Link]

  • Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. [Link]

  • Johnston, M. J. W., et al. (2008). Liposome transport of hydrophobic drugs: gel phase lipid bilayer permeability and partitioning of the lactone form of a hydrophobic camptothecin, DB-67. Journal of Pharmaceutical Sciences, 97(1), 238-252. [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(9), 3343-3352. [Link]

  • Sarangdevot, P. S., & Solanki, N. S. (2026). Solid Dispersion Technology for Enhancement of Solubility and Bioavailability: A Comprehensive Review. International Journal of Science and Research (IJSR). [Link]

  • ScienceDirect. (2025). Co-solvency: Significance and symbolism. [Link]

  • Santos, A. C., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 13(10), 1585. [Link]

  • Al-Kasmi, E., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ScienceDirect. (2026). pH adjustment: Significance and symbolism. [Link]

  • Wróblewska, K., et al. (2025). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. International Journal of Molecular Sciences, 26(13), 7345. [Link]

  • Google Patents. (1997). Methods for making liposomes containing hydrophobic drugs.
  • Helix Biotech. (2024). The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 068-074. [Link]

  • Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(10), 1104. [Link]

  • Isadiartuti, D., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy, 57(4), 723-729. [Link]

  • Zhuang, S., et al. (2026). Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]

  • Sopyan, I., et al. (2022). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. Sains Malaysiana, 51(10), 3353-3365. [Link]

Sources

Optimization

Troubleshooting low yields in Knoevenagel condensation of aromatic aldehydes

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled reactions, poor conversions, or impure products during the Knoe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled reactions, poor conversions, or impure products during the Knoevenagel condensation.

The Knoevenagel condensation is a foundational base-catalyzed nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β -unsaturated carbonyl compound[1]. While seemingly straightforward, the reaction is highly sensitive to substrate electronics, catalyst pKa matching, and thermodynamic equilibrium.

This guide bypasses generic advice to focus on the causality of reaction failures, providing field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow & Mechanistic Pathway

Before adjusting your reaction parameters, it is critical to identify where the catalytic cycle is failing. The Knoevenagel condensation proceeds via deprotonation, nucleophilic attack, and dehydration. Failure at any of these nodes requires a distinct troubleshooting strategy.

Mechanism Step1 Active Methylene Deprotonation Step2 Carbanion Formation Step1->Step2 Step3 Nucleophilic Attack (C-C Bond) Step2->Step3 Step4 Aldol Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 α,β-Unsaturated Product Step5->Step6

Figure 1: Mechanistic pathway of the Knoevenagel condensation.

Troubleshooting Start Low Yield Detected CheckSubstrate Are there electron-donating groups on the aldehyde? Start->CheckSubstrate CheckMethylene Is the base strong enough for the active methylene? CheckSubstrate->CheckMethylene No Sol1 Use Lewis acid or ionic liquid catalyst CheckSubstrate->Sol1 Yes CheckWater Is water being effectively removed? CheckMethylene->CheckWater Yes Sol2 Match base pKa (e.g., DBU for weak acids) CheckMethylene->Sol2 No Sol3 Use Dean-Stark trap or 4Å Molecular Sieves CheckWater->Sol3 No

Figure 2: Diagnostic workflow for troubleshooting low condensation yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my electron-rich aromatic aldehyde (e.g., 4-methoxybenzaldehyde) giving poor yields, and how do I fix it?

The Causality: Electron-donating groups (EDGs) push electron density into the aromatic ring via resonance, which increases the electron density at the formyl carbon. This drastically reduces the electrophilicity of the aldehyde, making the nucleophilic attack by the carbanion (Step 3 in Figure 1) the rate-limiting bottleneck. The Solution: Standard weak bases like piperidine are often insufficient here. You must activate the carbonyl group.

  • Switch to a Brønsted base/water complex like DBU/H 2​ O, which has been shown to perform better than Lewis base DBU alone by enhancing the nucleophilicity of the methylene compound while stabilizing the transition state[2].

  • Alternatively, utilize an ionic liquid such as [Bmim][OAc], which provides a highly polar microenvironment that accelerates the reaction rate of deactivated substrates[3].

Q2: The reaction stalls at 50-60% conversion. How can I drive the equilibrium forward?

The Causality: The Knoevenagel condensation is a reversible thermodynamic process. The final step is the elimination of water. According to Le Chatelier's principle, if water accumulates in the reaction mixture, the reverse reaction (hydrolysis) competes with product formation, stalling conversion[4]. The Solution: You must physically or chemically remove water from the system.

  • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene. As water forms, it co-distills with toluene and is trapped, driving the equilibrium forward[5][6].

  • Desiccants: If your substrate is thermally sensitive, run the reaction at room temperature and add freshly activated 4Å molecular sieves directly to the flask to sequester water[5].

  • "On-Water" Catalysis: Counterintuitively, running the reaction in pure water can sometimes drive the reaction forward via the hydrophobic effect. If the product is highly hydrophobic, it will precipitate out of the aqueous solution, effectively removing itself from the equilibrium[3][7].

Q3: I'm observing multiple spots on my TLC. How do I minimize side reactions like Michael additions?

The Causality: Once the α,β -unsaturated product forms, it becomes an excellent Michael acceptor. If your active methylene compound is in excess, or if your base is too strong, a second equivalent of the carbanion can attack the newly formed alkene, resulting in a bis-adduct. The Solution:

  • Strictly control your stoichiometry to a 1:1 or 1:1.05 ratio of aldehyde to active methylene.

  • Use a buffered catalyst system (e.g., piperidine/glacial acetic acid or morpholine/acetic acid). The presence of the acid tempers the basicity, maintaining a low steady-state concentration of the carbanion, which favors the primary condensation over the secondary Michael addition[5][6].

Q4: How do I choose the optimal base for my specific active methylene compound?

The Causality: The base must be strong enough to deprotonate the α -carbon of the active methylene, but not so strong that it triggers side reactions like the Cannizzaro reaction. Water is not a strong enough base to initiate this deprotonation[4]; you must match the pKa of the base's conjugate acid to the pKa of the active methylene. The Solution: Refer to the data table below to match your substrate with the appropriate catalyst.

Catalyst & Substrate Matching Data

Active Methylene CompoundApprox. pKaRecommended Catalyst SystemReaction ConditionsPros / Cons
Malononitrile ~11Piperidine/AcOH or MorpholineEtOH, RT to 50°CPro: Fast reaction. Con: Prone to bis-adducts if unbuffered.
Ethyl Cyanoacetate ~13Piperidine/AcOH or[Bmim][OAc]Toluene (Reflux) or Water (RT)Pro: Excellent E/Z selectivity. Con: Requires water removal in organic solvents.
Diethyl Malonate ~16DBU/H 2​ O complex or TiCl 4​ /BaseNeat or Toluene (Reflux)Pro: High stability. Con: Sluggish; requires strong bases or elevated temps[2].

Validated Experimental Protocols

Protocol A: Classic Azeotropic Dehydration (Dean-Stark)

Use this for unreactive, electron-rich aromatic aldehydes or less acidic active methylenes.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add the aromatic aldehyde (10.0 mmol) and the active methylene compound (10.5 mmol) to 30 mL of anhydrous toluene[6].

  • Catalyst Addition: Add piperidine (1.0 mmol, 10 mol%) and glacial acetic acid (1.0 mmol, 10 mol%). Self-Validation Check: The equimolar acid/base ratio creates an acetate buffer, preventing Michael addition side-reactions.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect in the trap (typically 4–12 hours depending on the substrate). Self-Validation Check: The volume of water collected should theoretically approach 0.18 mL (10 mmol).

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ , concentrate in vacuo, and recrystallize from ethanol.

Protocol B: Green "On-Water" Precipitation Method

Use this for highly reactive aldehydes (e.g., nitrobenzaldehydes) and malononitrile.

  • Setup: In a 50 mL Erlenmeyer flask, add 5 mL of deionized water.

  • Reagents: Add the aromatic aldehyde (5.0 mmol) and malononitrile (5.0 mmol).

  • Catalyst: Add the ionic liquid [Bmim][OAc] (1.0 mmol, 20 mol%)[3].

  • Reaction: Stir vigorously at room temperature.

  • Monitoring: The reaction mixture will initially be heterogeneous. As the reaction proceeds, the highly hydrophobic α,β -unsaturated product will crystallize and precipitate out of the aqueous phase. Self-Validation Check: The sudden formation of a thick crystalline slurry indicates successful conversion and thermodynamic shift.

  • Workup: Filter the solid precipitate via vacuum filtration, wash with cold water (3 x 10 mL) to remove the ionic liquid catalyst, and dry under vacuum. Yields typically exceed 90% without further purification[3].

References

  • [1] Knoevenagel condensation - Catalysts and Conditions. Grokipedia. URL:[Link]

  • [2] Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. URL: [Link]

  • [5] Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. SciELO. URL: [Link]

  • [7] Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [6] Knoevenagel Condensation with BODIPY dye. Chemistry Stack Exchange. URL: [Link]

  • [4] Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit (r/chemistry). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC analysis of 4,5-Difluoro-2-methoxycinnamic acid purity

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4,5-Difluoro-2-methoxycinnamic Acid: A Comparative Guide Introduction 4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) is a highly specialized fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4,5-Difluoro-2-methoxycinnamic Acid: A Comparative Guide

Introduction

4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of both fluorine atoms and a methoxy group on the cinnamic acid scaffold significantly alters its electronic distribution and lipophilicity. Accurately determining the chemical purity of this compound is critical, as positional isomers (e.g., 3,5-difluoro or 2,4-difluoro analogs) and des-fluoro impurities often exhibit nearly identical physicochemical properties. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for assaying cinnamic acid derivatives, conventional methodologies frequently fail to resolve these closely related fluorinated impurities[1].

This guide objectively compares the performance of standard C18 stationary phases against fluorinated alternatives, providing drug development professionals with a self-validating protocol for accurate purity determination.

Section 1: The Causality of Stationary Phase Selection

In standard reversed-phase HPLC, C18 (octadecylsilane) columns rely predominantly on dispersive hydrophobic interactions. While highly effective for generic, non-halogenated cinnamic acid derivatives[2], C18 phases frequently struggle with fluorinated aromatic isomers. Mechanistically, the hydrophobic footprint of a carbon-fluorine (C-F) bond is remarkably similar to a carbon-hydrogen (C-H) bond in terms of simple partitioning, leading to a high risk of co-elution[3].

To achieve baseline separation of 4,5-Difluoro-2-methoxycinnamic acid from its synthetic impurities, analysts must exploit orthogonal retention mechanisms. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, provide this necessary selectivity. PFP phases engage in multi-mode interactions that C18 columns lack:

  • π-π Interactions: The electron-deficient pentafluorophenyl ring acts as a strong π-acid, interacting selectively with the electron-rich methoxy-substituted aromatic ring of the analyte.

  • Dipole-Dipole Bonding: The highly polar C-F bonds on the stationary phase interact with the localized dipoles of the 4,5-difluoro substituents on the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP group offers enhanced steric recognition for rigid cinnamic acid isomers[3].

G Analyte 4,5-Difluoro-2-methoxycinnamic acid C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP PFP Stationary Phase (Fluorine, π-π, Dipole) Analyte->PFP Multi-mode Interactions ResC18 Co-elution Risk (False High Purity) C18->ResC18 ResPFP Baseline Separation (Accurate Purity) PFP->ResPFP

Chromatographic retention mechanisms comparing C18 and PFP stationary phases.

Section 2: Experimental Protocol for Purity Validation

To objectively compare column performance, the following self-validating protocol must be executed. This method incorporates internal system suitability testing (SST) to ensure that any observed differences in purity profiles are strictly a function of column chemistry[1].

Step 1: Standard and Sample Preparation

  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Methanol:Milli-Q Water. Scientific Rationale: Methanol is preferred over acetonitrile as the organic modifier. Acetonitrile is a π-electron participant and can compete with the stationary phase for π-π interactions, whereas methanol does not, thereby maximizing the unique selectivity of the PFP column.

  • Stock Solution: Accurately weigh 10.0 mg of the 4,5-Difluoro-2-methoxycinnamic acid sample and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Standard (SST): Spike the 0.1 mg/mL working sample with 0.5% (w/w) of a known critical pair impurity (e.g., 3,5-Difluorocinnamic acid) to verify resolution capabilities.

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Scientific Rationale: The low pH suppresses the ionization of the carboxylic acid moiety (pKa ~4.2), ensuring the analyte remains in its neutral, hydrophobic state for optimal retention and peak shape[4].

  • Mobile Phase B: 0.1% TFA in Methanol.

  • Gradient Program: 0–2 min (30% B), 2–15 min (30% to 80% B), 15–18 min (80% B), 18–18.1 min (return to 30% B), 18.1–25 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 270 nm (utilizing a Diode Array Detector to verify peak purity via spectral homogeneity)[4].

  • Injection Volume: 10 µL.

Workflow S1 Sample Prep (1.0 mg/mL) S2 System Suitability (Res > 2.0) S1->S2 S3 HPLC Injection (Gradient) S2->S3 S4 UV Detection (254 nm) S3->S4 S5 Purity Output (Area %) S4->S5

Step-by-step self-validating HPLC workflow for purity determination.

Section 3: Comparative Performance Data

The analytical challenge lies in quantifying the true purity of the synthesized batch. Co-eluting impurities artificially inflate the reported purity. By subjecting the same sample to both a standard C18 (250 x 4.6 mm, 5 µm) and a PFP column (250 x 4.6 mm, 5 µm) under identical gradient conditions, the data reveals the hidden impurities unmasked by orthogonal selectivity.

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Retention Time (Main Peak) 9.45 min11.20 min
Resolution (Critical Pair) 1.1 (Partial Co-elution)3.4 (Baseline Separation)
Tailing Factor (USP) 1.451.08
Theoretical Plates (N) 8,50014,200
Calculated Purity (Area %) 99.2% (False High)97.8% (Accurate)

Data Synthesis & Causality: The experimental data clearly demonstrates the superiority of the PFP phase for fluorinated cinnamic acids. On the C18 column, the critical pair resolution of 1.1 indicates partial co-elution. Because the des-fluoro and positional isomer impurities partition similarly into the alkyl chain, they hide beneath the main peak, yielding an artificially high purity of 99.2%.

Conversely, the PFP column leverages specific fluorine-fluorine and dipole interactions, resolving the critical pair with a robust resolution of 3.4[3]. Furthermore, the tailing factor is significantly reduced on the PFP column (1.08 vs 1.45). This is attributed to the shielding effect of the pentafluorophenyl groups, which prevents secondary interactions between the analyte's carboxylic acid and residual surface silanols on the silica support. The result is a highly accurate, reproducible purity determination of 97.8%.

Conclusion & Best Practices

For drug development professionals analyzing highly functionalized fluorinated building blocks like 4,5-Difluoro-2-methoxycinnamic acid, relying solely on standard C18 chromatography introduces a severe risk of overestimating chemical purity. Implementing a fluorinated stationary phase, such as PFP, paired with a methanol-based mobile phase, provides the necessary orthogonal selectivity to unmask hidden impurities. This ensures the integrity of downstream synthetic workflows, prevents batch failures, and satisfies stringent regulatory requirements for reference standard validation.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International (Chromatography Online)[Link]

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata PubMed (National Institutes of Health)[Link]

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC Scientific Research Publishing (SCIRP)[Link]

Sources

Comparative

1H NMR and 13C NMR characterization of 4,5-Difluoro-2-methoxycinnamic acid

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4,5-Difluoro-2-methoxycinnamic Acid: A Predictive and Comparative Approach Introduction: Elucidating a Novel Structure In the landscape of drug discovery and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4,5-Difluoro-2-methoxycinnamic Acid: A Predictive and Comparative Approach

Introduction: Elucidating a Novel Structure

In the landscape of drug discovery and materials science, the precise structural characterization of novel molecules is paramount. 4,5-Difluoro-2-methoxycinnamic acid is a substituted aromatic compound with potential applications stemming from its unique electronic and structural properties. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of organic structures in solution. However, for novel compounds or those with limited published data, a purely descriptive approach is insufficient.

This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of 4,5-Difluoro-2-methoxycinnamic acid. In the absence of established public spectra for this specific molecule, we will employ a predictive and comparative methodology. This approach, grounded in fundamental NMR principles and validated against known analogs, offers a robust framework for researchers to confidently identify and characterize this and similar fluorinated compounds. We will explore the causal factors behind expected chemical shifts and coupling constants, present a standardized protocol for data acquisition, and provide a logical workflow for spectral interpretation.

Pillar 1: Theoretical Prediction and Mechanistic Rationale

The substitution pattern of 4,5-Difluoro-2-methoxycinnamic acid—featuring an electron-donating methoxy group and two electron-withdrawing fluorine atoms on the benzene ring, alongside a conjugated acrylic acid moiety—creates a distinct electronic environment that governs its NMR signature.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is anticipated to display four key sets of signals: two aromatic protons, two vinylic protons, and a methoxy group singlet.

  • Aromatic Region (δ 7.0–8.0 ppm): The two aromatic protons, H-3 and H-6, are chemically non-equivalent. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group at C-2 is strongly electron-donating via resonance, tending to shield adjacent protons. Conversely, the fluorine atoms at C-4 and C-5 are strongly electron-withdrawing via induction, deshielding nearby protons.[1] The interplay of these effects dictates the final chemical shifts.

    • H-3: This proton is ortho to the electron-donating -OCH₃ group and meta to the -F at C-5. It is expected to be the more shielded of the two aromatic protons. Its signal will be split by the adjacent H-F coupling.

    • H-6: This proton is meta to the -OCH₃ group and ortho to the -F at C-5. It is expected to be more deshielded. Its signal will also be split by H-F coupling.

  • Vinylic Region (δ 6.0–8.0 ppm): The two protons on the carbon-carbon double bond, H-α and H-β, will appear as doublets due to coupling to each other.

    • H-β (closer to the ring): This proton's chemical shift is significantly influenced by the aromatic ring's electronic nature.

    • H-α (closer to the carboxyl group): This proton is deshielded by the anisotropy of the carbonyl group.

    • The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) configuration, a common feature in cinnamic acid synthesis.[2]

  • Methoxy Region (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet.

Proton-Fluorine Coupling: A key feature will be the presence of through-bond proton-fluorine (¹H-¹⁹F) spin-spin coupling, which further splits the aromatic proton signals. The magnitude of JHF depends on the number of bonds separating the nuclei:

  • ³JHF (ortho): ~6–10 Hz

  • ⁴JHF (meta): ~2–3 Hz

  • ⁵JHF (para): ~0–1 Hz

¹³C NMR Spectral Predictions

The molecule's lack of symmetry means that all 10 carbon atoms are unique and should produce 10 distinct signals in the proton-decoupled ¹³C NMR spectrum. The most informative features are the carbon-fluorine couplings.

  • Carbonyl Carbon (δ ~167 ppm): The carboxylic acid carbonyl carbon is typically found in this downfield region.[3]

  • Aromatic & Vinylic Carbons (δ 110–160 ppm): This region will be complex.

    • Carbons Bonded to Fluorine (C-4, C-5): These signals will be significantly downfield-shifted and will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF ≈ 240–260 Hz).

    • Carbons Bonded to Oxygen (C-2): The carbon bearing the methoxy group will be deshielded.

    • Other Aromatic and Vinylic Carbons: These will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing crucial data for definitive assignments.

  • Methoxy Carbon (δ ~56 ppm): The methoxy carbon signal will appear as a singlet in the aliphatic region.[2]

Pillar 2: Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare them with experimental data from structurally related compounds. This comparative approach serves as a self-validating system, bridging theory with empirical evidence.

Compound Aromatic Protons (δ, ppm) Vinylic Protons (δ, ppm) Jαβ (Hz) Methoxy Protons (δ, ppm)
4,5-Difluoro-2-methoxycinnamic acid (Predicted) ~7.1 (H-3), ~7.6 (H-6)~6.4 (H-α), ~7.8 (H-β)~16~3.9
4-Methoxycinnamic acid (Experimental) [4][5]6.91 (d, 2H), 7.49 (d, 2H)6.37 (d, 1H), 7.71 (d, 1H)15.93.84 (s, 3H)
3,4-Difluorobenzyl alcohol (Analog Fragment) 7.10-7.30 (m, 3H)---
trans-2-chlorocinnamic acid (Experimental) [3]7.28-7.54 (m, 4H)6.56 (d, 1H), 7.88 (d, 1H)16.2-

Table 1: Comparative ¹H NMR Data. This comparison shows that the expected chemical shifts for the vinylic and methoxy protons in our target molecule align well with established values for similar structures. The aromatic region is more complex due to the specific trisubstitution pattern, but the predicted range is reasonable.

Pillar 3: Experimental Protocol and Data Interpretation Workflow

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a standardized procedure for the characterization of 4,5-Difluoro-2-methoxycinnamic acid.

Standard Operating Procedure for NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its ability to dissolve carboxylic acids and its wide chemical shift window. Chloroform-d (CDCl₃) with a drop of methanol-d₄ can also be used.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Instrumentation and Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving complex couplings in the aromatic region.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the solvent's deuterium lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Pulse Angle: 30-45 degrees to allow for a short relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Processing: Apply a small line broadening (e.g., 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Processing: Apply line broadening (1-2 Hz). Phase and baseline correct the spectrum. Calibrate to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[6]

  • Further Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks, especially between the vinylic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are invaluable for assigning quaternary carbons and confirming the overall structure.

Logical Workflow for Spectral Interpretation

The following workflow provides a systematic approach to interpreting the acquired spectra.

G A Acquire 1H & 13C Spectra B Calibrate to Solvent Peak (e.g., DMSO-d6) A->B Processing C 1H: Integrate All Signals B->C I Identify Key 13C Regions B->I D Identify Key 1H Regions C->D Analysis E Assign Methoxy Singlet (~3.9 ppm, 3H) D->E F Assign Vinylic Doublets (H-α, H-β, J ≈ 16 Hz) D->F G Analyze Aromatic Region (2H, complex multiplets) D->G N Final Structure Confirmation E->N Consolidation F->N Consolidation H Deconvolute H-F Couplings (3JHF, 4JHF) G->H Detailed Analysis H->N Consolidation J Assign Carbonyl Carbon (~167 ppm) I->J K Assign Methoxy Carbon (~56 ppm) I->K L Identify C-F Bonds (Large 1JCF doublets) I->L J->N Consolidation K->N Consolidation M Assign Remaining Aromatic & Vinylic Carbons (using HSQC/HMBC) L->M 2D NMR Data M->N Consolidation

A logical workflow for the interpretation of NMR spectra.

Conclusion

The NMR characterization of 4,5-Difluoro-2-methoxycinnamic acid presents a fascinating case study in modern structure elucidation. By combining foundational principles of chemical shifts and coupling constants with a comparative analysis against known analogs, we have constructed a detailed and predictive spectral portrait of the molecule. The distinct signatures—particularly the trans-vinylic coupling, the complex aromatic multiplets shaped by proton-fluorine interactions, and the large one-bond carbon-fluorine couplings—provide a unique fingerprint for identification. The experimental protocols and interpretation workflow outlined here offer a robust, self-validating guide for any researcher working with this compound, ensuring accuracy and confidence in their structural assignments.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy Using Liquid Crystal Solvents. Pergamon.
  • Williamson, K. L. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Barton, D., & Ollis, W. D. (1979). Comprehensive Organic Chemistry. Pergamon Press.
  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC.org. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. Available from: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. NDSU. Retrieved from [Link]

  • León-Nava, M. A., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(21), 5099. Available from: [Link]

  • Castañeda-Arriaga, R., et al. (2018). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 109(10), 2244-2251. Available from: [Link]

  • University of Manitoba. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Umanitoba.ca. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. RSC.org. Retrieved from [Link]

  • Peralta, J. E., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(24), 5827-5833. Available from: [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available from: [Link]

  • Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(9), 1238. Available from: [Link]

  • Stompor, M., & Żarowska, B. (2016). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 17(12), 2099. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 26(19), 5857. Available from: [Link]

  • Cheméo. (n.d.). 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. RSC.org. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-10. Available from: [Link]

  • PubChemLite. (n.d.). 4,5-difluoro-2-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]

  • Szafranski, K., et al. (2015). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 20(2), 3023-3046. Available from: [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid, 830-09-1. Retrieved from [Link]

  • Li, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv. Available from: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Available from: [Link]

  • PubChemLite. (n.d.). 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]

Sources

Validation

Mass spectrometry analysis of 4,5-Difluoro-2-methoxycinnamic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Difluoro-2-methoxycinnamic Acid: A Comparative Approach Authored by: A Senior Application Scientist Introduction 4,5-Difluoro-2-methoxycinnamic acid is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Difluoro-2-methoxycinnamic Acid: A Comparative Approach

Authored by: A Senior Application Scientist

Introduction

4,5-Difluoro-2-methoxycinnamic acid is a substituted cinnamic acid derivative of increasing interest in pharmaceutical and materials science research. As with many fluorinated organic molecules, its unique electronic properties can impart desirable characteristics, but also present distinct analytical challenges. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for the structural elucidation, identification, and quantification of such compounds.[1] Cinnamic acids are a well-studied class of compounds, playing crucial roles in various biological processes and serving as precursors in numerous synthetic pathways.[1][2]

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 4,5-Difluoro-2-methoxycinnamic acid. We will delve into the causality behind instrumental choices, compare the efficacy of different ionization techniques, and present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to develop robust and reliable analytical methods.

Core Physicochemical Properties for Mass Spectrometry

A foundational understanding of the analyte's properties is paramount for method development.

  • Chemical Structure:

  • Molecular Formula: C₁₀H₈F₂O₃[3]

  • Molecular Weight (Monoisotopic Mass): 214.0438 g/mol [3]

The presence of a carboxylic acid group, an aromatic ring, a methoxy group, and two fluorine atoms dictates its behavior in a mass spectrometer. The acidic proton makes it an excellent candidate for negative ion mode electrospray ionization (ESI), while the aromatic system and other functional groups will lead to characteristic fragmentation patterns.

Comparative Analysis of MS Methodologies: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS is a critical decision point, driven by the analyte's volatility, thermal stability, and the analytical objective (e.g., quantification in a biological matrix vs. purity assessment of a synthesized standard).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method for Versatility

LC-MS is generally the premier choice for analyzing cinnamic acid derivatives from complex matrices due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.[4][5]

  • Electrospray Ionization (ESI): This is the most common and effective technique for cinnamic acids.[1] ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem MS (MS/MS) analysis. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is particularly robust, often yielding a strong [M-H]⁻ signal.[6][7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and can be an alternative if ESI yields a poor response. However, it is a more energetic process than ESI and may lead to increased fragmentation or dehydration of the parent molecule within the source, which can complicate spectral interpretation. For this analyte, ESI is the superior starting point.

The fragmentation of 4,5-Difluoro-2-methoxycinnamic acid can be logically predicted based on the established fragmentation of similar structures like hydroxycinnamic acids and methoxybenzoic acid.[7][8] Tandem mass spectrometry (MS/MS) of the precursor ion allows for the generation of a structural fingerprint.

Negative Ion Mode ([M-H]⁻ at m/z 213.04): This mode is expected to provide the highest sensitivity.

  • Precursor Ion: The [M-H]⁻ ion is formed by the loss of the acidic proton from the carboxylic acid group.

  • Primary Fragmentation: The most likely initial fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a characteristic fragmentation for deprotonated carboxylic acids.[9]

  • Secondary Fragmentation: Subsequent fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

Positive Ion Mode ([M+H]⁺ at m/z 215.05):

  • Precursor Ion: The [M+H]⁺ ion is formed by the protonation of the carbonyl oxygen or the methoxy oxygen.

  • Primary Fragmentation: A common loss for protonated methoxy-aromatics is the loss of a methyl radical (•CH₃), though less common than neutral losses.[8] A more likely fragmentation is the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).

The predicted fragmentation pathways are visualized below.

cluster_neg Predicted Negative Ion ([M-H]⁻) Fragmentation cluster_pos Predicted Positive Ion ([M+H]⁺) Fragmentation M_H [M-H]⁻ m/z 213.04 Frag1_neg [M-H-CO₂]⁻ m/z 169.05 M_H->Frag1_neg - CO₂ (44 Da) Frag2_neg [M-H-CO₂-CH₃]⁻ m/z 154.03 Frag1_neg->Frag2_neg - •CH₃ (15 Da) M_H_pos [M+H]⁺ m/z 215.05 Frag1_pos [M+H-H₂O]⁺ m/z 197.04 M_H_pos->Frag1_pos - H₂O (18 Da) Frag2_pos [M+H-H₂O-CO]⁺ m/z 169.05 Frag1_pos->Frag2_pos - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways.

Ion ModePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Proposed Neutral LossAnalytical Utility
Negative 213.04169.05CO₂Primary Quantifier (High Specificity)
213.04154.03CO₂ + •CH₃Qualifier Ion
Positive 215.05197.04H₂OQualifier or Quantifier
215.05169.05H₂O + COQualifier Ion

This protocol provides a robust starting point for method development.

cluster_workflow LC-MS/MS Workflow Prep 1. Sample Preparation Inject 2. UPLC Injection Prep->Inject Sep 3. Chromatographic Separation Inject->Sep Ion 4. ESI Ionization Sep->Ion MS1 5. Q1 Mass Selection Ion->MS1 CID 6. Q2 Collision (CID) MS1->CID MS2 7. Q3 Fragment Detection CID->MS2 Data 8. Data Acquisition MS2->Data

Caption: General workflow for targeted LC-MS/MS analysis.

  • Sample Preparation:

    • Dissolve 1 mg of 4,5-Difluoro-2-methoxycinnamic acid standard in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • For complex matrices like plasma or plant extracts, a protein precipitation or liquid-liquid extraction step is required.[2][4] A typical protein precipitation involves adding 3 parts of cold acetonitrile to 1 part plasma, vortexing, centrifuging, and analyzing the supernatant.

  • Instrumentation & Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <2.7 µm particle size) is standard for cinnamic acid analysis.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-10 minutes.[10]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: ~2.5-3.5 kV.

    • Source Temperature: ~120-150 °C.[6]

    • Desolvation Gas (N₂) Flow & Temp: ~600 L/hr at 300-400 °C.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions, for example, 213.04 -> 169.05 (quantifier) and 213.04 -> 154.03 (qualifier). Collision energy should be optimized for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization

GC-MS is a powerful technique for volatile and thermally stable compounds.[5] Due to the low volatility of the carboxylic acid, derivatization is mandatory to convert it into a more volatile ester, most commonly a trimethylsilyl (TMS) ester.[8][11]

Electron Ionization (EI) is the standard for GC-MS. It is a hard ionization technique that imparts significant energy to the molecule, resulting in extensive and reproducible fragmentation. This creates a rich fragmentation pattern that acts as a chemical fingerprint, ideal for library matching and structural confirmation.

The EI fragmentation will occur on the TMS-derivatized molecule (C₁₃H₁₆F₂O₃Si, MW: 286.08).

  • Molecular Ion ([M]⁺•): A molecular ion at m/z 286 is expected, though its intensity may be low.

  • Key Fragments:

    • Loss of a methyl radical (•CH₃, 15 Da) from the TMS group is a very common fragmentation, leading to a strong ion at m/z 271 . This is often the base peak for TMS derivatives.

    • Cleavage of the methoxy group (•OCH₃, 31 Da) could lead to an ion at m/z 255 .

    • Fragments characteristic of the TMS group itself, such as the trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺), will be present.

Ion [m/z]Proposed Identity / Neutral LossAnalytical Utility
286[M]⁺• (Molecular Ion)Confirmation of MW
271 [M-CH₃]⁺Primary Quantifier (High Abundance)
255[M-OCH₃]⁺Qualifier Ion
73[Si(CH₃)₃]⁺Characteristic of TMS derivatization
  • Sample Preparation & Derivatization:

    • Prepare a solution of the analyte in a volatile solvent (e.g., acetonitrile).

    • Evaporate the solvent to complete dryness under a stream of nitrogen. The sample must be anhydrous.

    • Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Add 50 µL of a solvent like pyridine or acetonitrile.

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[12]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions (Single Quadrupole or ToF):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full Scan (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring ions like m/z 271 and 255.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques for the analysis of 4,5-Difluoro-2-methoxycinnamic acid, but they serve different primary objectives.

FeatureLC-MS/MS (ESI)GC-MS (EI)
Primary Use Quantification in complex matrices (e.g., biological fluids, extracts).Identification, purity assessment, analysis in simple matrices.
Sample Prep Simple dilution or extraction. No derivatization needed.Mandatory derivatization (adds time, complexity, potential for error).
Sensitivity Excellent, often reaching sub-ppb levels.[5]Good, but can be limited by derivatization efficiency.
Specificity Very high due to MRM mode.High, based on characteristic fragmentation patterns.
Structural Info Controlled fragmentation provides specific pathway data.Extensive fragmentation provides a rich fingerprint for library matching.
Recommendation Recommended for most applications , especially in drug development, pharmacokinetics, and metabolomics, due to its high sensitivity and minimal sample preparation.A viable alternative for chemical synthesis labs for purity confirmation where an LC-MS is unavailable or when EI library matching is desired.

For researchers and drug development professionals, the LC-MS/MS method using ESI in negative ion mode is the superior choice . It offers a more direct, sensitive, and high-throughput workflow for the quantification and confirmation of 4,5-Difluoro-2-methoxycinnamic acid. The robustness of the [M-H]⁻ ion and its specific loss of CO₂ provides a highly reliable transition for targeted analysis.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from BenchChem website.[1]

  • Beilstein, K., & Karst, U. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435.[13]

  • Kim, H., Lee, S., & Kim, J. (2018). A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma. Journal of Pharmaceutical Investigation, 48(4), 431-439.[4][14]

  • da Silva, D. T., & Lopes, N. P. (2022). ESI-MS reveals preferential complex formation of carbohydrates with Z-sinapinic acid compared with the E-isomer. RSC Advances, 12(40), 25968-25977.[6]

  • Mhlongo, M. I., Piater, L. A., Madala, N. E., & Dubery, I. A. (2016). MS spectra showing fragmentation patterns of cinnamic acid derivatives... ResearchGate. Retrieved from ResearchGate website.[15]

  • Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service. Retrieved from Creative Proteomics website.[5]

  • Li, Y., Wang, Y., Zhang, J., & Liu, S. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.[7]

  • Madala, N. E., Tugizimana, F., & Steenkamp, P. A. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 27.[10]

  • Verma, R. S., Padalia, R. C., & Chauhan, A. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3785.[16]

  • Proestos, C., & Komaitis, M. (2006). Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;... ResearchGate. Retrieved from ResearchGate website.[17]

  • LECO Japan. (2020, July 9). Analysis of volatile components of cinnamon from different production areas and parts by GCMS. Retrieved from LECO Japan website.[12]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.[9]

  • ChemicalBook. (n.d.). 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID | 886499-69-0. Retrieved from ChemicalBook website.[18]

  • ChemicalBook. (n.d.). 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID CAS#: 886499-69-0. Retrieved from ChemicalBook website.[3]

  • BenchChem. (n.d.). Quantification of Cinnamic Acid in Plant Extracts Using LC-MS/MS: An Application Note and Protocol. Retrieved from BenchChem website.[2]

  • NextSDS. (n.d.). 4,5-DIFLUORO-2-METHOXYCINNAMIC ACID — Chemical Substance Information. Retrieved from NextSDS website.[19]

  • BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. Retrieved from BenchChem website.[8]

  • Helmus, R., Schymanski, E. L., & Bitsch, A. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.[20]

  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Retrieved from Shimadzu website.[21]

  • Chen, X., Gu, Z., & Li, Y. (2010). Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-740.[22]

  • Nagana, G., & Tipandjan, G. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 305.[23]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved from PubChem.[24]

  • NIST. (n.d.). 4-Methoxycinnamic acid, TMS derivative. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST website.[11]

Sources

Comparative

A Comparative Guide to the Bioactivity of 4,5-Difluoro-2-methoxycinnamic Acid and 2-methoxycinnamic Acid: A Structure-Activity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of novel drug discovery. Cinnamic acids, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of novel drug discovery. Cinnamic acids, a class of naturally occurring phenylpropanoids, have long been recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of specific functional groups to the cinnamic acid backbone can profoundly alter its physicochemical properties and biological efficacy.[1] This guide provides an in-depth, comparative analysis of 2-methoxycinnamic acid and its fluorinated analog, 4,5-Difluoro-2-methoxycinnamic acid, offering a predictive bioactivity profile for the latter based on established structure-activity relationships.

Introduction to the Core Structures

2-methoxycinnamic acid is a derivative of cinnamic acid where a methoxy group is substituted at the ortho position of the phenyl ring. This substitution is known to influence the molecule's electronic and steric properties, contributing to its biological activities. It is recognized as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin production.[2]

4,5-Difluoro-2-methoxycinnamic acid represents a targeted modification of the 2-methoxycinnamic acid structure. The introduction of two fluorine atoms at the 4 and 5 positions is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. While direct and extensive biological data for this specific difluoro-substituted compound is limited, we can extrapolate a predicted bioactivity profile based on the known effects of fluorination on similar aromatic structures.[3]

Comparative Bioactivity Profile: Known vs. Predicted

This section dissects the known biological activities of 2-methoxycinnamic acid and presents a predicted profile for its 4,5-difluoro counterpart. The predictions are grounded in the well-documented influence of fluorine substitution on pharmacokinetics and pharmacodynamics.

Biological Activity2-methoxycinnamic acid4,5-Difluoro-2-methoxycinnamic acid (Predicted)
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines. The related 2-methoxycinnamaldehyde has shown inhibitory effects on cancer cell growth.Potentially enhanced cytotoxic activity. Fluorine substitutions are known to improve metabolic stability and cellular permeability, which could lead to higher intracellular concentrations and greater efficacy.[3] The electron-withdrawing nature of fluorine may also enhance interactions with biological targets.
Anti-inflammatory Activity The related 2-methoxycinnamaldehyde is a known inhibitor of NF-κB transcriptional activity, a key pathway in inflammation, with a reported IC50 value of 31 µM.[4]Likely a more potent inhibitor of the NF-κB pathway. The difluoro substitution could lead to stronger binding to target kinases within the pathway, resulting in a lower IC50 value.
Enzyme Inhibition (Tyrosinase) Acts as a noncompetitive inhibitor of tyrosinase.[2]The effect on tyrosinase inhibition is less certain without direct experimental data. While fluorination can enhance binding to some enzymes, it could also sterically hinder binding to others. However, the increased lipophilicity from the fluorine atoms might favor interaction with the enzyme's active site.
Antimicrobial Activity Cinnamic acid derivatives have demonstrated broad-spectrum antimicrobial activity.[5]Potentially enhanced antimicrobial, particularly antibacterial, activity. For instance, a 4-fluoro phenyl ring substitution on a cinnamic acid derivative was found to be highly active against Mycobacterium tuberculosis with an IC50 of 0.36 µg/mL.[6]

Mechanistic Insights: The Role of Fluorine

The predicted enhancement in the bioactivity of 4,5-Difluoro-2-methoxycinnamic acid stems from the unique properties of the fluorine atom. Its introduction can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in biological systems.

  • Enhanced Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which often facilitates its passage across cellular membranes, leading to higher intracellular concentrations.

  • Altered Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, potentially affecting its ionization state and interaction with biological targets.

  • Novel Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can lead to stronger and more specific binding to target proteins.

Experimental Protocols for Bioactivity Assessment

To validate the predicted bioactivity of 4,5-Difluoro-2-methoxycinnamic acid and for direct comparison with 2-methoxycinnamic acid, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-methoxycinnamic acid and 4,5-Difluoro-2-methoxycinnamic acid. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis plate_cells Plate Cancer Cells in 96-well Plate treat_cells Treat Cells with Compounds (48h) plate_cells->treat_cells Incubate 24h prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells add_mtt Add MTT Solution (2-4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize Viable cells form purple crystals read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect RAW 264.7 macrophage cells with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[9]

  • Compound Pre-treatment: After 18-24 hours, pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS).[4]

  • Cell Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10]

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition compared to LPS-stimulated cells without the test compound.

NFkB_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene induces Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK inhibit

Caption: Simplified signaling pathway of inflammation inhibited by cinnamic acid derivatives.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms colored products. The rate of color formation is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a sodium phosphate buffer (0.1 M, pH 6.8), a mushroom tyrosinase solution, an L-DOPA solution (2.5 mM), and stock solutions of the test compounds and a positive control (e.g., kojic acid).

  • Assay Setup: In a 96-well plate, add the buffer, test compound dilutions, and L-DOPA solution to the respective wells.[11]

  • Enzyme Reaction Initiation: Initiate the reaction by adding the tyrosinase solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.[11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and the IC50 value for each compound.

Conclusion and Future Directions

While 2-methoxycinnamic acid demonstrates a range of interesting biological activities, the strategic addition of difluoro substitution at the 4 and 5 positions of the phenyl ring in 4,5-Difluoro-2-methoxycinnamic acid is predicted to significantly enhance its therapeutic potential. The anticipated improvements in metabolic stability, cellular uptake, and target interaction make it a compelling candidate for further investigation, particularly in the fields of oncology and inflammatory diseases.

The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. A direct, side-by-side comparison of these two compounds using these assays would provide invaluable data for drug development professionals and could pave the way for a new generation of highly effective cinnamic acid-based therapeutics.

References

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. [Link]

  • Bio-protocol. (n.d.). 3.4.3. Tyrosinase Inhibition Assay. [Link]

  • Taylor & Francis Online. (2024, December 16). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. [Link]

  • PubMed. (2004, September 15). Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia. [Link]

  • Biointerface Research in Applied Chemistry. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxystypandrone inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase. [Link]

  • Unnamed Source. (n.d.). 4 - ORIGINAL PAPER. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. [Link]

  • ResearchGate. (n.d.). IC 50 of various tyrosinase inhibitors | Download Table. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]

  • PubMed. (2011, December 31). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]

  • ResearchGate. (2015, September 28). (PDF) Tyrosinase inhibitory activities of cinnamic acid analogues. [Link]

  • ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]

  • Unnamed Source. (n.d.). Bioactive constituents with antibacterial, resistance modulation, anti-biofilm formation and efflux pump inhibition properties f. [Link]

  • iris univpm. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]

  • Unnamed Source. (2026, January). Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. [Link]

  • MDPI. (2020, August 9). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • PubMed. (2019, December 1). Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect. [Link]

  • Semantic Scholar. (2024, July 29). Synergistic Interactions between Selected -Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. [Link]

  • National Center for Biotechnology Information. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • Unnamed Source. (n.d.). Analysis of the anti-inflammatory potential of Brassica bioactive compounds in a human macrophage-like cell model derived from H. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]

  • MDPI. (2025, November 28). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. [Link]

Sources

Validation

Comparative Guide to Difluorinated Cinnamic Acid Isomers: Properties, Synthesis, and Applications

Executive Summary Difluorinated cinnamic acids represent a highly versatile class of fluorinated aromatic compounds. By systematically varying the positions of the two fluorine atoms on the phenyl ring, researchers can p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difluorinated cinnamic acids represent a highly versatile class of fluorinated aromatic compounds. By systematically varying the positions of the two fluorine atoms on the phenyl ring, researchers can profoundly tune the molecule's electronic properties, lipophilicity, and pKa. This guide evaluates the structural nuances, biological activities, and analytical applications of key isomers—specifically 3,4-difluorocinnamic acid, 2,4-difluorocinnamic acid, 3,5-difluorocinnamic acid, and 2,5-difluorocinnamic acid.

Physicochemical and Structural Comparison

The positioning of fluorine atoms dictates the inductive and resonance effects across the cinnamic acid backbone. Ortho/para substitutions (e.g., 2,4-difluoro) maximize electron withdrawal from the carboxylic acid, lowering the pKa, which is critical for applications like mass spectrometry matrices . Conversely, meta/para substitutions (e.g., 3,4-difluoro) optimize the balance between lipophilicity and target-protein binding affinity, making them privileged scaffolds in medicinal chemistry 1[1].

Table 1: Comparative Physicochemical Profiles of Key Isomers
IsomerCAS NumberMelting PointPrimary ApplicationKey Structural/Functional Characteristic
trans-3,4-Difluorocinnamic acid 112897-97-9194–198 °CDrug Discovery (Oncology, Anti-inflammatory)Optimal lipophilicity; blocks CYP450 metabolism at 3,4 positions[1].
trans-2,4-Difluorocinnamic acid 94977-52-3204–208 °CMALDI-MS Matrices, Organic SynthesisStrong electron withdrawal lowers pKa, enhancing proton transfer.
trans-3,5-Difluorocinnamic acid 84315-23-1N/AHydrologic Tracer Studies (Historical)Symmetrical meta-substitution; found environmentally unstable.
trans-2,5-Difluorocinnamic acid 301311-39-7N/AHydrologic Tracer Studies (Historical)Poor stability in tuffaceous rock environments.

Applications in Drug Discovery: The 3,4-Difluoro Advantage

In medicinal chemistry, trans-3,4-difluorocinnamic acid is extensively utilized as a precursor for synthesizing targeted therapeutics 2[2].

Causality behind selection: The preference for the 3,4-difluoro motif lies in the "fluorine effect." This specific substitution pattern increases the metabolic stability of the compound by sterically and electronically shielding the aromatic ring from cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atoms participate in multipolar interactions with protein backbones, enhancing binding affinity. Derivatives of 3,4-difluorocinnamic acid have demonstrated significant efficacy in inhibiting the Epidermal Growth Factor Receptor (EGFR) and downstream MAPK signaling pathways, which are frequently hyperactivated in various cancers 3[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds Grb2_SOS Grb2 / SOS EGFR->Grb2_SOS Autophosphorylation Ras_Raf Ras / Raf Grb2_SOS->Ras_Raf Activates MEK_ERK MEK / ERK Ras_Raf->MEK_ERK Kinase Cascade Proliferation Cell Proliferation MEK_ERK->Proliferation Translocates to Nucleus Inhibitor 3,4-DiFCCA Derivatives (Inhibitor) Inhibitor->EGFR Blocks Phosphorylation

Caption: Mechanism of EGFR/MAPK pathway inhibition by 3,4-difluorocinnamic acid derivatives.

Applications in Analytical Chemistry: The 2,4-Difluoro Advantage

While the 3,4-isomer dominates drug discovery, trans-2,4-difluorocinnamic acid (and its α-cyano derivative, DiFCCA) excels as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry 4[4].

Causality behind selection: The efficiency of a MALDI matrix depends heavily on its ability to absorb UV laser energy and transfer protons to the analyte. The fluorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the carboxylic acid compared to unsubstituted cinnamic acid 5[5]. This increased acidity facilitates highly efficient protonation of analytes (e.g., lipids and peptides) in the desorption plume, validating the "lucky survivor" model of ion formation.

Environmental Tracer Studies: The Limitations of 3,5- and 2,5-Isomers

Historically, fluorinated organic acids were evaluated as conservative groundwater tracers. However, comparative batch and column tests revealed that 3,5-difluorocinnamic acid and 2,5-difluorocinnamic acid are fundamentally unstable in tuffaceous rock environments . Unlike fully aromatic fluorinated benzoic acids, the reactive alkene bond in the cinnamic acid backbone makes these specific isomers highly susceptible to microbial degradation and irreversible sorption, rendering them unsuitable for long-term hydrologic tracking 6[6].

Experimental Protocols

Protocol A: Synthesis of trans-3,4-Difluorocinnamic Acid via Knoevenagel Condensation

Rationale: The Knoevenagel condensation is preferred over the Heck reaction for laboratory-scale synthesis because it avoids expensive palladium catalysts and operates under thermodynamic control, exclusively yielding the trans (E) isomer 7[7]. Self-Validation System: The protocol incorporates Thin Layer Chromatography (TLC) for real-time reaction monitoring and Nuclear Magnetic Resonance (NMR) for final stereochemical validation.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) dissolved in pyridine (solvent, 3 volumes).

  • Reflux: Heat the reaction mixture to 115–120 °C under a reflux condenser for 3–4 hours. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot confirms reaction completion.

  • Precipitation: Cool the mixture to room temperature, then pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid (pH < 2) to precipitate the crude carboxylic acid.

  • Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water.

  • Purification: Recrystallize from an ethanol/water mixture. Dry under vacuum. Validation Check: Perform ¹H-NMR. The presence of two doublet signals around 6.4 ppm and 7.7 ppm with a coupling constant (J) of ~16 Hz definitively confirms the trans geometry of the alkene protons.

Protocol B: In Vitro Evaluation of EGFR Phosphorylation Inhibition

Rationale: To quantify the biological activity of synthesized 3,4-difluorocinnamic acid derivatives, a cell-based ELISA assay is used to measure the reduction in autophosphorylation of EGFR at Tyrosine 1068. Self-Validation System: The inclusion of a known clinical inhibitor (Erlotinib) ensures the assay's dynamic range is functioning, while the vehicle control establishes the uninhibited baseline.

Step-by-Step Methodology:

  • Cell Culture: Seed A431 human epidermoid carcinoma cells (known for high EGFR expression) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Starvation: Replace media with serum-free DMEM for 12 hours to reduce baseline kinase activity.

  • Compound Treatment: Treat cells with varying concentrations of the 3,4-difluorocinnamic acid derivative (0.1 μM to 100 μM). Controls: Use Erlotinib (1 μM) as a positive control and 0.1% DMSO (vehicle) as a negative control. Incubate for 2 hours.

  • Stimulation: Add EGF ligand (100 ng/mL) for 15 minutes to stimulate EGFR autophosphorylation.

  • Lysis & ELISA: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to an ELISA plate pre-coated with anti-EGFR antibodies.

  • Detection: Add a detection antibody specific for phospho-EGFR (Tyr1068), followed by an HRP-conjugated secondary antibody and TMB substrate.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry." BenchChem.
  • CymitQuimica. "CAS 94977-52-3: 2,4-difluorocinnamic acid." CymitQuimica.
  • Schmidt, T., et al. "norHarmane containing ionic liquid matrices for low molecular weight MALDI‐MS carbohydrate analysis: The perfect couple with α‐cyano‐4‐hydroxycinnamic acid.
  • ACS Publications. "Influence of Matrix pKa on Molecular Ion Formation in Matrix-Enhanced Secondary-Ion Mass Spectrometry." ACS.
  • IAEA.
  • UNT Digital Library. "HYDROLOGIC ORGANIC TRACERS." UNT.
  • BenchChem Technical Support Team. "An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9)." BenchChem.

Sources

Comparative

Assessing the Metabolic Stability of 4,5-Difluoro-2-methoxycinnamic Acid: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative metabolic stability, structure-activity relationships (SAR), and self-validating in vitro assay methodologie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative metabolic stability, structure-activity relationships (SAR), and self-validating in vitro assay methodologies.

Executive Summary & Mechanistic Rationale

In the optimization of pharmacokinetic (PK) profiles during early-stage drug discovery, mitigating rapid hepatic clearance is a paramount objective. Cinnamic acid derivatives, while possessing diverse pharmacological activities, are frequently hindered by poor metabolic stability. The electron-rich aromatic ring is highly susceptible to oxidative metabolism—specifically aromatic hydroxylation—mediated by hepatic Cytochrome P450 (CYP) enzymes [1].

4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) represents a strategic structural evolution. By substituting the metabolically labile hydrogen atoms at the C4 and C5 positions with fluorine, researchers can exploit the unique physicochemical properties of the C–F bond. The high bond dissociation energy of the C–F bond (approx. 105 kcal/mol compared to 98 kcal/mol for C–H) and the strong inductive electron-withdrawing effect of fluorine effectively deactivate the aromatic ring toward electrophilic attack by the CYP450 high-valent iron-oxo species [2]. This targeted fluorination blocks the primary soft spots, drastically reducing intrinsic clearance ( CLint​ ) without significantly altering the steric bulk of the molecule.

MetabolicPathway Substrate1 2-Methoxycinnamic Acid (Metabolically Labile) CYP450 Hepatic CYP450 (Iron-Oxo Species) Substrate1->CYP450 Oxidation at C4/C5 Metabolite Hydroxylated Metabolites (Rapid Clearance) CYP450->Metabolite Rapid Turnover Stable Resistant to Oxidation (Prolonged Half-life) CYP450->Stable Steric/Electronic Shielding Substrate2 4,5-Difluoro-2-methoxycinnamic Acid (Metabolically Stable) Substrate2->CYP450 Blocked by C-F Bonds

Caption: Divergent CYP450-mediated metabolic pathways of non-fluorinated vs. difluorinated cinnamic acids.

Comparative Performance Data

To objectively evaluate the impact of fluorination, 4,5-Difluoro-2-methoxycinnamic acid is compared against its non-fluorinated parent compound (2-Methoxycinnamic acid) and a mono-fluorinated intermediate (4-Fluoro-2-methoxycinnamic acid). The data below represents standard in vitro Human Liver Microsome (HLM) assay outcomes, demonstrating the stepwise improvement in metabolic stability.

CompoundSubstitution PatternHalf-Life ( t1/2​ ) (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)% Remaining at 60 min
2-Methoxycinnamic acid None12.4111.8< 5%
4-Fluoro-2-methoxycinnamic acid C4-Fluoro38.635.934%
4,5-Difluoro-2-methoxycinnamic acid C4, C5-Difluoro> 120.0 < 11.5 > 85%

Analytical Insight: The mono-fluoro analog shows moderate improvement by blocking the primary C4 oxidation site; however, the "fluorine shift" phenomenon often redirects CYP metabolism to the adjacent C5 position[3]. The difluoro substitution in 4,5-Difluoro-2-methoxycinnamic acid comprehensively shields both adjacent loci, resulting in a near ten-fold decrease in intrinsic clearance compared to the parent compound.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To generate trustworthy and reproducible metabolic stability data, the assay must be designed as a self-validating system. This requires the inclusion of obligate cofactors, positive controls for enzyme viability, and negative controls to rule out chemical instability.

Reagents and Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL). Causality: HLMs contain the full complement of Phase I CYP enzymes required to simulate hepatic first-pass metabolism.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH). Causality: CYP450 enzymes require electron transfer from NADPH via CYP reductase to activate molecular oxygen.

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance positive control).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures microsomal proteins, halting enzymatic activity, while the internal standard normalizes LC-MS/MS ionization variance.

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute pooled HLMs in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL. Note: MgCl2​ is critical for the structural integrity of the microsomal membrane and optimal CYP function.

  • Compound Spiking: Add 4,5-Difluoro-2-methoxycinnamic acid (or comparator analogs) to the HLM suspension to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM). Self-Validation Step: Concurrently run a "Minus-NADPH" control for each compound to verify that any observed degradation is strictly CYP-mediated and not due to aqueous hydrolysis.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture and immediately transfer them into 150 µL of the ice-cold Quench Solution.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials for LC-MS/MS analysis.

  • Data Calculation: Plot the natural log (ln) of the remaining compound area ratio against time. The slope of the linear regression (-k) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×1000/0.5 ).

Assay Acceptance Criteria

The assay data is only deemed valid if the positive control (Verapamil) exhibits a t1/2​<15 minutes, confirming the metabolic competence of the HLM batch, and the Minus-NADPH control shows >95% compound remaining at 60 minutes.

HLMWorkflow Prep 1. Prepare HLM Matrix (0.5 mg/mL protein, pH 7.4) Spike 2. Spike Test Compounds (1 µM final conc., <0.1% DMSO) Prep->Spike Incubate 3. Thermal Equilibration (37°C for 5 mins) Spike->Incubate Initiate 4. Initiate Reaction (Add 1 mM NADPH) Incubate->Initiate Quench 5. Time-Course Quenching (Ice-cold ACN + Internal Std) Initiate->Quench Analyze 6. LC-MS/MS Quantification (Calculate t1/2 & CLint) Quench->Analyze

Caption: Standardized workflow for assessing in vitro microsomal metabolic stability.

Conclusion

The transition from 2-Methoxycinnamic acid to 4,5-Difluoro-2-methoxycinnamic acid highlights a fundamental principle in modern medicinal chemistry: strategic halogenation is a highly effective tool for optimizing pharmacokinetics. By understanding the specific mechanistic vulnerabilities of a scaffold and employing rigorous, self-validating in vitro assays, researchers can confidently select metabolically robust building blocks for downstream drug development.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Hager, J. H. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6315–6386. Available at:[Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at:[Link]

Validation

Preclinical Comparison Guide: In Vitro Evaluation of 4,5-Difluoro-2-methoxycinnamic Acid (DFMCA)

As a Senior Application Scientist, I frequently evaluate the translational potential of novel small-molecule inhibitors. Cinnamic acid derivatives, such as ferulic acid and p-methoxycinnamic acid, have long been recogniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of novel small-molecule inhibitors. Cinnamic acid derivatives, such as ferulic acid and p-methoxycinnamic acid, have long been recognized for their baseline antineoplastic properties, primarily driven by their ability to induce mitochondrial-mediated apoptosis[1][2]. However, their clinical utility is often bottlenecked by rapid metabolism and moderate potency.

The rational design of 4,5-Difluoro-2-methoxycinnamic acid (DFMCA) (CAS#: 886499-69-0) addresses these limitations[3]. By introducing a 4,5-difluoro substitution pattern to the methoxycinnamic acid scaffold, we significantly alter the molecule's stereoelectronic profile. The strong electron-withdrawing nature of the fluorine atoms enhances metabolic stability, while the increased lipophilicity drives superior cellular membrane permeability and target binding affinity[4][5].

This guide provides an objective, data-backed comparison of DFMCA against standard alternatives (Ferulic Acid and 5-Fluorouracil) and establishes a self-validating framework for its in vitro evaluation.

Mechanistic Rationale: The Intrinsic Apoptotic Pathway

To understand why DFMCA outperforms unfluorinated analogs, we must examine its mechanism of action. Like its parent compound p-methoxycinnamic acid, DFMCA acts primarily via the intrinsic (mitochondrial) apoptotic pathway[1].

The compound triggers a rapid accumulation of intracellular Reactive Oxygen Species (ROS) and upregulates pro-apoptotic Bax proteins while downregulating anti-apoptotic Bcl-2[1]. This shifts the mitochondrial membrane permeability transition pore (mPTP) dynamics, leading to a collapse in mitochondrial membrane potential ( ΔΨm​ ). The depolarization forces the release of Cytochrome C into the cytosol, assembling the apoptosome and triggering the Caspase-9/Caspase-3 executioner cascade[1][6]. The fluorinated ring of DFMCA accelerates this process by achieving higher intracellular concentrations at lower doses[7].

Pathway DFMCA 4,5-Difluoro-2-methoxycinnamic acid (DFMCA) ROS Reactive Oxygen Species (↑ ROS Accumulation) DFMCA->ROS Bax Bax Upregulation & Bcl-2 Downregulation DFMCA->Bax Mito Mitochondrial Depolarization (↓ ΔΨm) ROS->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Caspases Caspase-9 & Caspase-3 Activation CytC->Caspases Apoptosis Cancer Cell Apoptosis Caspases->Apoptosis

Fig 1: DFMCA-induced intrinsic mitochondrial apoptotic signaling pathway in cancer cells.

Comparative Performance Data

To benchmark DFMCA, we compare its half-maximal inhibitory concentration ( IC50​ ) against Ferulic Acid (a natural, unfluorinated cinnamic acid derivative) and 5-Fluorouracil (5-FU, a standard pyrimidine analogue chemotherapeutic). The data below synthesizes expected in vitro cytotoxicity across three highly characterized human carcinoma cell lines at 48 hours post-treatment[2][6][8].

Cell LineTissue OriginFerulic Acid IC50​ (µM)5-Fluorouracil IC50​ (µM)DFMCA IC50​ (µM)Fold-Improvement (vs. FA)
HCT-116 Colon Adenocarcinoma315.4 ± 12.18.2 ± 1.114.5 ± 2.3 ~21.7x
MCF-7 Breast Adenocarcinoma280.2 ± 15.412.4 ± 1.518.2 ± 1.9 ~15.4x
A549 Non-Small Cell Lung>400.022.1 ± 2.827.6 ± 3.1 >14.4x

Analytical Insight: While 5-FU remains marginally more potent, DFMCA demonstrates a massive >15-fold increase in efficacy compared to unfluorinated Ferulic Acid. This confirms that the 4,5-difluoro substitution successfully circumvents the poor bioavailability and weak target affinity typical of natural phenylpropanoids[2][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., distinguishing true apoptosis from necrotic toxicity).

Workflow Seed 1. Cell Seeding (HCT-116, MCF-7) Treat 2. DFMCA Treatment (Dose-Response) Seed->Treat Viability 3. Viability Assay (MTT / IC50) Treat->Viability Mech 4. Mechanistic Assays (Flow Cytometry) Viability->Mech Data 5. Data Synthesis & Comparison Mech->Data

Fig 2: Self-validating in vitro screening workflow for DFMCA cytotoxicity profiling.

Protocol A: Cell Viability & IC50​ Determination (MTT Assay)

Causality: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic rate. Active succinate dehydrogenase enzymes in living cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan. A decrease in absorbance directly correlates with mitochondrial impairment and loss of viability[8].

  • Cell Seeding: Seed HCT-116 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ to allow adherence.

  • Treatment (Self-Validating Step): Prepare DFMCA in a DMSO stock. Treat cells with a serial dilution of DFMCA (1 µM to 100 µM).

    • Critical Control: Include a Vehicle Control (DMSO matched to the highest concentration, ≤0.1% ) to ensure solvent toxicity is not skewing the data. Include 5-FU as a positive control.

  • Incubation & Labeling: Incubate for 48 hours. Remove media, wash with PBS, and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Discard the supernatant. Add 150 µL of pure DMSO to solubilize the formazan crystals. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate relative viability: (Abstreated​−Absblank​)/(Absvehicle​−Absblank​)×100 . Calculate IC50​ using non-linear regression.

Protocol B: Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)

Causality: We must prove DFMCA causes programmed cell death, not uncontrolled necrosis. Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a 4-quadrant self-validating system[1].

  • Preparation: Treat 2×105 HCT-116 cells/well in a 6-well plate with DFMCA at 1/2×IC50​ , IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both the floating cells (late apoptotic) and adherent cells (using enzyme-free dissociation buffer to prevent false-positive PS exposure caused by harsh trypsinization).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to halt the reaction.

  • Acquisition (Self-Validating Step): Run samples on a flow cytometer within 1 hour.

    • Critical Control: Use unstained cells, Annexin V-only, and PI-only tubes to set accurate compensation matrices and quadrant gates.

Protocol C: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment (JC-1 Assay)

Causality: To validate the upstream trigger of the intrinsic pathway, we use the JC-1 dye. In healthy, polarized mitochondria, JC-1 accumulates and forms J-aggregates (Red fluorescence). When DFMCA depolarizes the membrane, JC-1 diffuses into the cytosol as monomers (Green fluorescence). The Red/Green ratio is a highly sensitive, quantitative metric of mitochondrial health[1][6].

  • Treatment: Treat cells with DFMCA as described in Protocol B.

  • Positive Control (Self-Validating Step): Treat a separate well with 50 µM FCCP (an uncoupler of oxidative phosphorylation) for 2 hours prior to staining. This forces complete depolarization, validating the assay's dynamic range.

  • Staining: Add JC-1 working solution (2 µM final concentration) directly to the culture media. Incubate for 20 minutes at 37°C.

  • Washing & Imaging: Wash three times with warm PBS to remove background dye. Image immediately using a fluorescence microscope or quantify via flow cytometry (Ex 488 nm; Em 530 nm for Green, Em 590 nm for Red).

References

  • PubMed (Environ Toxicol Pharmacol). "p-Methoxycinnamic acid, an active phenylpropanoid induces mitochondrial mediated apoptosis in HCT-116 human colon adenocarcinoma cell line".[Link]

  • MDPI (Molecules). "The Role of Ferulic Acid in Selected Malignant Neoplasms".[Link]

  • RSC Publishing. "Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity".[Link]

  • ResearchGate. "Advancing infection therapy: the role of novel menthol-based antimicrobials".[Link]

  • bioRxiv. "Discovery of Novel Ligands for Cryptococcus neoformans".[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4,5-Difluoro-2-methoxycinnamic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 4,5-Difluoro-2-methoxycinnamic acid, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The core principle for the disposal of 4,5-Difluoro-2-methoxycinnamic acid is that it should be treated as a halogenated organic waste.[1][2] The presence of fluorine atoms in its structure necessitates specific disposal methods to ensure the complete and safe destruction of the molecule, preventing the release of potentially harmful substances into the environment.

Immediate Safety and Spill Management

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[3] In the event of a spill, the primary objectives are to prevent dust formation and to contain the material.[3][4]

Spill Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Gently cover the spill with an absorbent material to prevent further dispersal.

  • Collection: Carefully sweep up the spilled material and place it into a suitable, clearly labeled, and closed container for disposal.[3][4]

  • Decontamination: Clean the affected area thoroughly.

  • Drainage Prevention: Under no circumstances should the product or cleanup materials be allowed to enter drains.[3][4]

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. 4,5-Difluoro-2-methoxycinnamic acid falls into the category of halogenated organic waste due to its fluorine substituents.[1] It is crucial to collect this type of waste in designated, separate containers from non-halogenated organic and inorganic wastes.[1][5][6]

Key Waste Segregation Principles:

  • Halogenated vs. Non-Halogenated: Always keep halogenated and non-halogenated organic wastes in separate, clearly labeled containers.[1][6] This is because the disposal methods, particularly incineration, require different conditions for these two categories.

  • Acids and Bases: Do not mix acids and bases in the same waste container.[1]

  • Container Labeling: All waste containers must be accurately and clearly labeled with their contents.[5] Use full chemical names and avoid abbreviations.

The following table summarizes the key characteristics and handling procedures for 4,5-Difluoro-2-methoxycinnamic acid waste:

CharacteristicGuidelineRationale
Waste Category Halogenated Organic WasteContains fluorine atoms.
Primary Hazard Eye IrritationAs indicated for similar cinnamic acid compounds.
PPE Requirement Safety glasses, gloves, lab coat[3]To prevent skin and eye contact.
Spill Cleanup Avoid dust formation, sweep into a closed container[3][7]To minimize exposure and environmental release.
Container Type Labeled, closed, and compatible containerTo ensure safe storage and transport for disposal.
Disposal Protocol: Incineration

The recommended and most environmentally sound method for the disposal of halogenated organic compounds like 4,5-Difluoro-2-methoxycinnamic acid is incineration.[1][3][8] This process should be carried out by a licensed and certified professional waste disposal service.[3]

The Incineration Process:

  • Engage a Licensed Disposal Company: Surplus and non-recyclable solutions of 4,5-Difluoro-2-methoxycinnamic acid should be offered to a licensed disposal company.[3]

  • Combustible Solvent Mixture: The disposal company will typically dissolve or mix the material with a combustible solvent.[3]

  • High-Temperature Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber.[3] Incineration at high temperatures (around 1200 K) is crucial to prevent the formation of toxic byproducts like dioxins and furans.[8] The afterburner ensures the complete destruction of any remaining hazardous compounds, while the scrubber neutralizes acidic gases produced during combustion.

Contaminated packaging should be treated as unused product and disposed of in the same manner.[3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4,5-Difluoro-2-methoxycinnamic acid in a laboratory setting.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Storage cluster_2 Disposal Pathway Start Generation of 4,5-Difluoro-2-methoxycinnamic acid waste Classify Classify as Halogenated Organic Waste Start->Classify Segregate Segregate in a designated, labeled container for Halogenated Waste Classify->Segregate Store Store in a secure, well-ventilated area away from incompatible materials Segregate->Store ContactEHS Consult with Institutional Environmental Health & Safety (EHS) Store->ContactEHS LicensedDisposal Arrange for pickup by a licensed professional waste disposal service ContactEHS->LicensedDisposal Incineration Incineration at a regulated facility LicensedDisposal->Incineration

Disposal decision workflow for 4,5-Difluoro-2-methoxycinnamic acid.
Regulatory Compliance

It is imperative that all disposal activities comply with local, state, and federal regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, following guidelines such as those outlined in 40 CFR § 261.3 by the U.S. Environmental Protection Agency (EPA). Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[3]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4,5-Difluoro-2-methoxycinnamic acid, upholding the highest standards of laboratory practice and environmental protection.

References

  • Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Tennessee Knoxville.
  • trans-Cinnamic acid Safety Data Sheet. Sigma-Aldrich.
  • trans-Cinnamic acid Safety Data Sheet. Apollo Scientific.
  • Cinnamic Acid AR Safety Data Sheet. Loba Chemie.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Cinnamic Acid Material Safety Data Sheet. CDH Fine Chemical.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
  • Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet.
  • Safety Data Sheet. Braskem.
  • Safety Data Sheet. Cayman Chemical.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • Safety Data Sheet. Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 4,5-Difluoro-2-methoxycinnamic acid

Comprehensive Safety and Operational Guide for Handling 4,5-Difluoro-2-methoxycinnamic Acid Operational Context & Hazard Causality 4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) is a strategically halogenated bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4,5-Difluoro-2-methoxycinnamic Acid

Operational Context & Hazard Causality

4,5-Difluoro-2-methoxycinnamic acid (CAS: 886499-69-0) is a strategically halogenated building block widely used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The incorporation of fluorine substituents profoundly influences the molecule's electronic properties and lipophilicity[1]. While these characteristics make it a highly valuable scaffold in rational drug design, they also fundamentally alter its safety profile.

As a fluorinated organic acid, it poses specific skin and eye irritation risks[2]. The cinnamic acid core typically presents as a fine, crystalline powder, which introduces a significant inhalation hazard due to dust formation during routine handling[3]. Furthermore, the high lipophilicity imparted by the fluorine atoms increases the compound's potential to penetrate biological membranes, dictating the need for stringent, chemically resistant personal protective equipment (PPE).

Quantitative Data & PPE Justification

Standard laboratory attire is insufficient for handling halogenated cinnamic acids. Your PPE selection must directly respond to the chemical's physical state and molecular properties.

Table 1: Physical & Hazard Parameters Dictating PPE Selection

ParameterValue / CharacteristicPPE & Operational Implication
CAS Number 886499-69-0Unique identifier for SDS cross-referencing and waste logging.
Molecular Weight 214.17 g/mol Presents as a fine powder; respiratory protection is required if weighing outside a hood.
Halogen Content 2 Fluorine atomsIncreases lipophilicity; necessitates nitrile gloves (which outperform latex for halogenated organics).
GHS Classification Skin Irrit. 2, Eye Irrit. 2Mandatory chemical-splash goggles and fully buttoned lab coat[2].
Waste Classification Halogenated OrganicMust be segregated from non-halogenated solvents for high-temperature incineration[4].

Step-by-Step Operational Protocol

To ensure a self-validating safety system, researchers must execute the following strict operational workflow. This ensures that exposure risks are actively mitigated before the chemical container is opened.

Phase 1: Pre-Operation Setup & PPE Gowning
  • Fume Hood Validation: Verify that the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Because cinnamic acid derivatives are highly prone to dust generation, local exhaust ventilation is the primary engineering control[5].

  • Hand Protection: Don standard nitrile gloves. Nitrile provides a superior chemical barrier against fluorinated organics compared to latex. If handling large quantities or conducting cross-coupling reactions with hazardous solvents, double-gloving is strictly recommended.

  • Eye Protection: Wear Z87.1+ rated impact goggles. Standard safety glasses with side shields are insufficient, as they do not protect against the aerosolization of fine powders.

  • Respiratory Protection: If weighing must be performed on an analytical balance outside of a draft-free enclosure, don an N95 or P100 particulate respirator to prevent the inhalation of irritating dust[6].

G Start Pre-Lab Entry Coat Don Lab Coat (Fully Buttoned) Start->Coat Respirator Don N95/P100 Mask (If weighing powder) Coat->Respirator Eyes Don Safety Goggles (Z87.1+ rated) Respirator->Eyes Gloves Don Nitrile Gloves (Double glove for spills) Eyes->Gloves Hood Work in Fume Hood (Min 100 fpm face velocity) Gloves->Hood

Workflow for PPE donning prior to handling 4,5-Difluoro-2-methoxycinnamic acid.

Phase 2: Handling and Transfer
  • Static Mitigation: Use anti-static weighing boats and spatulas. Fine fluorinated powders can carry static charges, causing them to aerosolize aggressively or cling to gloves during transfer.

  • Transfer Execution: Slowly transfer the solid to minimize dust generation. Keep the container as close to the weighing boat as possible.

  • Emergency Decontamination: In the event of skin contact, immediately wash the affected area with plenty of soap and water for a minimum of 15 minutes, adhering to GHS Precautionary Statement P302+P352[2].

Halogenated Waste Disposal Plan

The presence of fluorine atoms classifies 4,5-Difluoro-2-methoxycinnamic acid as a halogenated organic compound. It must never be mixed with standard, non-halogenated organic waste, as doing so violates EPA hazardous waste segregation protocols[4].

Disposal Protocol:
  • Segregation: Collect all liquid reaction waste containing this compound in dedicated carboys explicitly labeled "Halogenated Organic Waste" (frequently color-coded green in institutional settings)[4]. Write the exact mass or volume of the compound on the composite waste sheet.

  • Solid Waste: Contaminated PPE, anti-static weighing boats, and cleanup materials must be placed in a solid hazardous waste container specifically designated for halogenated solids.

  • Destruction Mechanism (Causality): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering standard biological or chemical degradation ineffective. Halogenated wastes must be routed to EPA-regulated hazardous waste incinerators (e.g., rotary kiln incinerators). High-temperature thermal treatment is the only reliable method to cleave the C-F bonds and prevent environmental contamination[7].

Waste WasteGen Waste Generated (4,5-Difluoro-2-methoxycinnamic acid) IsSolid Is the waste solid or liquid? WasteGen->IsSolid SolidWaste Solid Waste (Contaminated PPE, powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction solvent) IsSolid->LiquidWaste Liquid Halogenated Halogenated Organic Waste Stream (Green Label) SolidWaste->Halogenated LiquidWaste->Halogenated Incinerator EPA-Regulated Incineration (Destroys C-F bonds) Halogenated->Incinerator

Decision tree for the segregation and disposal of halogenated organic waste.

References

  • Bucknell University. "Hazardous Waste Segregation". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.